molecular formula C13H18O2 B12098399 1-(4-Methoxyphenyl)cyclohexan-1-ol

1-(4-Methoxyphenyl)cyclohexan-1-ol

Cat. No.: B12098399
M. Wt: 206.28 g/mol
InChI Key: FLYAGGNZYBWGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3

InChI Key

FLYAGGNZYBWGJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Physicochemical and Synthetic Profile of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)cyclohexan-1-ol (CAS: 17138-79-3) is a sterically hindered tertiary alcohol that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and research chemicals. Structurally characterized by a cyclohexane ring bearing both a hydroxyl group and a para-methoxy-substituted phenyl ring at the C1 position, this compound is a foundational building block in the development of arylcyclohexylamine derivatives. This technical whitepaper details its physicochemical properties, establishes a self-validating synthetic methodology, and explores its downstream applications in drug development.

Quantitative Physicochemical Profile

Understanding the physicochemical parameters of this compound is essential for predicting its behavior in organic solvents, its partitioning in biphasic workups, and its downstream reactivity. The data summarized in Table 1 is derived from authoritative computational and experimental databases[1].

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 17138-79-3PubChem[1]
Molecular Formula C13H18O2PubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
Monoisotopic Mass 206.13068 DaPubChem[1]
XLogP3 (Lipophilicity) 2.6PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bonds 2PubChem[1]

Synthetic Methodology: Grignard Addition Protocol

While modern catalytic methods, such as Ni-catalyzed domino reactions, are emerging for the synthesis of tertiary alcohols[2], the classical Grignard addition remains the most robust and scalable industrial pathway for synthesizing this compound.

As a Senior Application Scientist, it is critical to emphasize that the success of this protocol relies entirely on strict anhydrous conditions and precise thermal control. The following methodology is designed as a self-validating system.

Phase 1: Generation of the Organomagnesium Reagent

Objective: Synthesize the highly reactive 4-methoxyphenylmagnesium bromide.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous argon purge.

  • Activation: Add magnesium turnings (1.1 eq) and a single crystal of iodine (

    
    ) to the flask.
    
  • Initiation: Dissolve 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 10% of this solution to the magnesium.

  • Propagation: Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle, spontaneous reflux.

  • Causality & Self-Validation: The iodine reacts with the passivating magnesium oxide layer, exposing pure

    
     metal to facilitate oxidative addition. Self-validation: The reaction is confirmed to have initiated when the brown color of the iodine fades to a pale yellow and the solvent begins to boil without external heating. The near-complete consumption of magnesium turnings at the end of the step confirms quantitative conversion.
    
Phase 2: Nucleophilic Addition

Objective: Form the magnesium alkoxide intermediate via nucleophilic attack on the ketone.

  • Thermal Control: Cool the Grignard reagent to exactly 0°C using an ice-water bath.

  • Addition: Dissolve cyclohexanone (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel over 30–45 minutes.

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Causality & Self-Validation: The nucleophilic attack of the carbanion equivalent on the electrophilic carbonyl carbon of cyclohexanone is highly exothermic. Cooling to 0°C suppresses side reactions, specifically the enolization of cyclohexanone, which would otherwise consume the Grignard reagent via acid-base chemistry and severely depress the yield. Self-validation: TLC monitoring (Hexanes:EtOAc 8:2) will show the complete disappearance of the cyclohexanone spot (visualized via anisaldehyde stain) and the appearance of a highly polar baseline spot (the alkoxide salt).

Phase 3: Quenching and Isolation

Objective: Protonate the alkoxide to yield the target tertiary alcohol without inducing dehydration.

  • Quenching: Cool the mixture back to 0°C. Slowly add saturated aqueous ammonium chloride (

    
    ) dropwise.
    
  • Extraction: Separate the phases. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Causality & Self-Validation:

    
     is deliberately chosen because it is a weak acid (pH ~5.5). If a strong acid like 
    
    
    
    were used, the newly formed tertiary hydroxyl group would be protonated into a superior leaving group (
    
    
    ), driving an E1 elimination to form the undesired alkene, 1-(4-methoxyphenyl)cyclohexene. Self-validation: The cessation of effervescence upon
    
    
    addition confirms the complete destruction of any unreacted Grignard reagent.

Mechanistic Pathway Visualization

G Mg Magnesium Turnings + Anhydrous THF Grignard 4-Methoxyphenylmagnesium bromide Mg->Grignard I2 activation, Reflux Bromide 4-Bromoanisole Bromide->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack (0°C) Ketone Cyclohexanone Ketone->Alkoxide Product 1-(4-Methoxyphenyl) cyclohexan-1-ol Alkoxide->Product Protonation Quench Sat. NH4Cl (aq) Quench->Product

Figure 1: Synthetic workflow and mechanistic pathway for this compound.

Applications in Drug Development & Analytical Relevance

This compound is a highly versatile node in organic synthesis. Because the tertiary hydroxyl group can be easily substituted (e.g., via the Ritter reaction to form amides, or via azide substitution and subsequent reduction to form primary amines), it is heavily utilized in the synthesis of arylcyclohexylamines.

  • Pharmaceutical Precursors: The arylcyclohexylamine scaffold is the pharmacophoric core of several major drug classes, including atypical opioids (e.g., tramadol analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs, e.g., venlafaxine analogs).

  • Forensic and Toxicological Monitoring: Because this compound can be dehydrated and aminated to synthesize novel psychoactive substances (NPS) such as 4-MeO-PCP (4-methoxyphencyclidine) analogs, it is actively tracked by global forensic databases and automated identification systems (like AIPSIN) to monitor the recreational drug market[3].

Analytical Signatures: For researchers validating the final product,


-NMR (

) will reveal a distinct singlet at ~3.80 ppm corresponding to the three protons of the methoxy group, an AA'BB' multiplet system in the aromatic region (6.8–7.4 ppm) characteristic of para-substitution, and a broad singlet for the exchangeable hydroxyl proton, confirming the successful formation of the tertiary alcohol.

References

  • PubChem Compound Summary for CID 367926, this compound. National Center for Biotechnology Information.[Link]

  • Ni-catalysed, domino synthesis of tertiary alcohols from secondary alcohols. ResearchGate.[Link]

  • Recent trends in the identification of psychoactive substances. Issue 36. December 2022. ResearchGate.[Link]

Sources

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)cyclohexan-1-ol is a tertiary alcohol of significant interest in synthetic and medicinal chemistry. Its structural motif, featuring a cyclohexanol ring bonded to a methoxy-substituted phenyl group, serves as a crucial building block for a range of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and characterization, with a focus on the practical application and scientific rationale behind the methodologies presented.

Chemical Identity and Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. The standardized nomenclature and registry numbers for this compound are as follows:

  • IUPAC Name : this compound[1]

  • CAS Number : 17138-79-3[1]

A summary of its key computed physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C13H18O2PubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
Canonical SMILES COC1=CC=C(C=C1)C2(CCCCC2)OPubChem[1]
InChI Key FLYAGGNZYBWGJK-UHFFFAOYSA-NPubChem[1]

These identifiers and properties form the foundational data for any research or development involving this compound, ensuring clarity and reproducibility.

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide to perform a nucleophilic attack on a carbonyl group.

Reaction Principle

The synthesis involves the reaction of a Grignard reagent, specifically (4-methoxyphenyl)magnesium bromide, with cyclohexanone. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound via the Grignard reaction.

Materials and Reagents:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Iodine crystal (as an initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous diethyl ether or THF.

    • Add a small amount of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the (4-methoxyphenyl)magnesium bromide Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve cyclohexanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Any moisture present will protonate the Grignard reagent, rendering it inactive. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Initiation with Iodine: The reaction between magnesium and the aryl halide can sometimes be slow to start. Iodine acts as an initiator by reacting with the magnesium surface to form magnesium iodide, which exposes a fresh, reactive magnesium surface.

  • Controlled Addition: The addition of both the aryl halide and cyclohexanone is done dropwise to control the exothermic nature of the reaction and prevent side reactions.

  • Aqueous Workup with NH4Cl: A saturated solution of ammonium chloride is a mild acid that effectively protonates the alkoxide intermediate without causing potential side reactions that could occur with stronger acids.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically in the range of δ 6.8-7.5 ppm), a singlet for the methoxy group protons (around δ 3.8 ppm), and a series of multiplets for the cyclohexyl protons (in the upfield region, δ 1.2-2.0 ppm). A singlet corresponding to the hydroxyl proton will also be present, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon attached to the hydroxyl group (in the range of δ 70-80 ppm), the carbons of the phenyl ring (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the carbons of the cyclohexyl ring (δ 20-40 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong C-O stretching bands will appear around 1250 cm⁻¹ (for the aryl ether) and 1050-1150 cm⁻¹ (for the tertiary alcohol). The aromatic C-H and C=C stretching vibrations will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern would likely involve the loss of a water molecule (M-18) and other characteristic fragments of the cyclohexyl and methoxyphenyl moieties.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceutically active compounds. Its most notable application is as a precursor to the antidepressant drug Venlafaxine and its active metabolite, Desvenlafaxine.[2] The synthesis of these drugs often involves the modification of the hydroxyl group and subsequent introduction of an amino group. The structural framework provided by this compound is crucial for the pharmacological activity of these central nervous system agents.[3]

Experimental and Logical Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents 4-Bromoanisole + Mg + Cyclohexanone grignard Grignard Reaction reagents->grignard Anhydrous Ether/THF workup Aqueous Workup (NH4Cl) grignard->workup purification Purification (Recrystallization/Chromatography) workup->purification product 1-(4-Methoxyphenyl) cyclohexan-1-ol purification->product Pure Compound nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-established synthetic route and clear applications in the pharmaceutical industry. The Grignard reaction provides a reliable method for its preparation, and its structure can be unequivocally confirmed through standard spectroscopic techniques. A thorough understanding of its synthesis and properties is essential for researchers and drug development professionals working on novel therapeutics derived from this versatile scaffold.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Atul Ltd. 1-[2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol HCl. [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-(4-Methoxyphenyl)cyclohexan-1-ol: A Technical Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)cyclohexan-1-ol (C₁₃H₁₈O₂) is a highly versatile tertiary alcohol that serves as a fundamental building block in organic synthesis and medicinal chemistry. Derivatives of this scaffold are frequently utilized in the pharmaceutical industry for the development of complex active pharmaceutical ingredients (APIs), including epigenetic modulators such as EP300/CREBBP inhibitors[1].

Because impurities at the intermediate stage can exponentially compound in multi-step syntheses, standard analytical techniques—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are strictly required to confirm the purity, composition, and structural integrity of the target compound[2]. This whitepaper provides an authoritative, in-depth guide to the synthesis and orthogonal spectroscopic validation of this compound, explaining the fundamental causality behind the observed analytical data.

Chemical Profile & Synthesis Workflow

The synthesis of this compound is classically achieved via a Grignard addition. The nucleophilic addition of 4-methoxyphenylmagnesium bromide to the electrophilic carbonyl carbon of cyclohexanone yields the tertiary alcohol after an acidic workup.

Step-by-Step Experimental Protocol

To ensure high yields and prevent the formation of biphenyl side products, the following self-validating anhydrous protocol must be strictly adhered to:

  • Glassware Preparation : Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser and addition funnel under vacuum. Backfill with dry nitrogen to ensure a strictly anhydrous environment.

  • Reagent Activation : Add magnesium turnings (1.1 equiv.) and a catalytic crystal of iodine to the flask. Stir until the iodine vaporizes, activating the magnesium surface by removing the oxide layer.

  • Grignard Formation : Suspend the Mg in anhydrous tetrahydrofuran (THF). Add a 10% portion of 4-bromoanisole (1.0 equiv.) in THF to initiate the reaction (indicated by a localized temperature spike and loss of iodine color). Once initiated, add the remaining 4-bromoanisole dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Nucleophilic Addition : Cool the Grignard reagent to 0 °C using an ice-water bath. Add cyclohexanone (1.05 equiv.) dissolved in anhydrous THF dropwise. The low temperature controls the exothermic addition and minimizes enolization side-reactions.

  • Reaction Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to drive the equilibrium toward the alkoxide intermediate.

  • Quenching : Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Causality note: NH₄Cl is preferred over strong acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to yield the pure product.

Synthesis A 4-Bromoanisole + Mg turnings B Grignard Reagent (4-Methoxyphenylmagnesium bromide) A->B THF, Reflux Anhydrous C Cyclohexanone Addition B->C 0 °C to RT Dropwise D Acidic Workup (NH4Cl aq) C->D Quench 0 °C E 1-(4-Methoxyphenyl) cyclohexan-1-ol D->E Extraction & Purification

Figure 1: Step-by-step synthetic workflow for this compound via Grignard addition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon framework and proton environments. Samples are typically prepared in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Mechanistic Insights into Chemical Shifts
  • The AA'BB' Aromatic System : The para-substitution of the benzene ring creates a plane of symmetry. This renders the two protons ortho to the methoxy group chemically equivalent but magnetically non-equivalent to the protons ortho to the cyclohexanol group, resulting in two distinct doublets (typically around δ 6.88 and δ 7.42 ppm) with a coupling constant (

    
    ) of ~8.8 Hz.
    
  • Cyclohexane Ring Dynamics : At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion. However, the bulky 4-methoxyphenyl group acts as a conformational lock, strongly preferring the equatorial position to minimize 1,3-diaxial steric strain. This splits the cyclohexane protons into distinct multiplets based on their proximity to the deshielding aromatic ring and oxygen atom.

  • Hydroxyl Exchange : The -OH proton appears as a broad singlet. The line broadening is caused by rapid intermolecular hydrogen bonding and proton exchange on the NMR timescale. Addition of D₂O to the NMR tube will cause this peak to disappear (D₂O exchange), self-validating its identity as an exchangeable proton.

Table 1: ¹H and ¹³C NMR Spectral Data Summary
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment / Structural Causality
¹H 7.42d, J = 8.8 Hz, 2HAromatic protons (ortho to cyclohexanol ring). Deshielded by the anisotropic effect of the ring.
¹H 6.88d, J = 8.8 Hz, 2HAromatic protons (ortho to methoxy group). Shielded by the electron-donating resonance (+R) of oxygen.
¹H 3.80s, 3HMethoxy (-OCH₃) protons. Deshielded by the electronegative oxygen.
¹H 1.55 – 1.85m, 10HCyclohexane ring protons (-CH₂-). Complex multiplet due to overlapping axial/equatorial environments.
¹H ~1.60br s, 1HHydroxyl proton (-OH). Broadens due to H-bonding; shifts with concentration.
¹³C 158.5Quaternary (C)Aromatic carbon attached to the methoxy group (C-OMe).
¹³C 141.2Quaternary (C)Aromatic carbon attached to the cyclohexane ring (C-1').
¹³C 126.1CHAromatic carbons ortho to the cyclohexane ring (C-2', C-6').
¹³C 113.6CHAromatic carbons ortho to the methoxy group (C-3', C-5').
¹³C 73.1Quaternary (C)Cyclohexane C1. Highly deshielded by the attached -OH group.
¹³C 55.3CH₃Methoxy carbon (-OCH₃).
¹³C 38.6CH₂Cyclohexane C2 and C6 (adjacent to the chiral center).
¹³C 25.5, 22.4CH₂Cyclohexane C4, C3, and C5 (distal to the chiral center).

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation technique, confirming the presence of specific functional groups that might be ambiguous in MS or NMR. Data is typically collected neat via Attenuated Total Reflectance (ATR) or as a KBr pellet.

Table 2: Key Infrared (IR) Vibrational Frequencies
Wavenumber (cm⁻¹)Peak Shape / IntensityVibrational ModeDiagnostic Significance
~3400 Broad, StrongO-H stretchConfirms the tertiary alcohol. Broadness indicates extensive intermolecular hydrogen bonding.
3050 Sharp, Weaksp² C-H stretchConfirms the presence of the aromatic ring.
2930, 2855 Sharp, Strongsp³ C-H stretchConfirms the aliphatic cyclohexane framework.
1610, 1510 Sharp, MediumC=C stretchCharacteristic skeletal vibrations of the aromatic ring.
1250, 1030 Sharp, StrongC-O stretch (Ether)Asymmetric and symmetric stretching of the alkyl aryl ether (-OCH₃).
1180 Sharp, MediumC-O stretch (Alcohol)Characteristic stretching frequency for a tertiary alcohol.
830 Sharp, StrongC-H out-of-plane bendDefinitive confirmation of a para-disubstituted benzene ring.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry at 70 eV provides the molecular weight and structural connectivity through predictable fragmentation pathways.

Field-Proven Analytical Insights

As an Application Scientist, one must account for the physical realities of the instrument. Tertiary alcohols like this compound are highly susceptible to thermal dehydration in the hot Gas Chromatography (GC) inlet port, as well as rapid electron-impact induced dehydration. Consequently, the Molecular Ion [M]⁺• (m/z 206) is often vanishingly small or completely absent. The spectrum is typically dominated by the [M - H₂O]⁺• ion at m/z 188 , which serves as the effective base peak.

MS_Frag M Molecular Ion [M]+• m/z 206 F1 Dehydrated Ion [M - H2O]+• m/z 188 M->F1 -H2O (-18 Da) Thermal/EI dehydration F3 Ring Cleavage Ion m/z 150 M->F3 -C4H8 (-56 Da) Retro-Diels-Alder-like F2 Demethylated Ion[M - H2O - CH3]+ m/z 173 F1->F2 -CH3• (-15 Da) Ether cleavage

Figure 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Table 3: Primary Mass Spectrometry (EI-MS) Fragments
m/z ValueIon TypeRelative AbundanceStructural Causality
206 [M]⁺•Very Low / AbsentThe intact molecular ion. Highly unstable due to facile loss of the tertiary hydroxyl group.
188 [M - H₂O]⁺•Base Peak (100%)Loss of water (18 Da) generates a highly stable, conjugated 1-(4-methoxyphenyl)cyclohexene radical cation.
173 [M - H₂O - CH₃]⁺HighSubsequent loss of the methyl radical (15 Da) from the methoxy group of the dehydrated ion, forming a stable oxonium ion.
150 [M - C₄H₈]⁺•MediumAlpha-cleavage and ring opening of the cyclohexane moiety, followed by the loss of a neutral alkene (56 Da).

Conclusion

The rigorous characterization of this compound relies on a self-validating matrix of orthogonal spectroscopic data. The IR spectrum confirms the presence of the tertiary alcohol and ether linkages; the NMR spectrum maps the exact carbon framework and confirms the para-substitution pattern via the AA'BB' splitting; and the MS spectrum validates the molecular mass while exposing the characteristic dehydration pathway of tertiary cyclic alcohols. Together, these techniques ensure absolute confidence in the structural integrity of the synthesized compound before it is deployed in downstream pharmaceutical applications.

References

  • Ep300/crebbp inhibitor - WO2018235966A1. Source: Google Patents.
  • NIST Chemistry WebBook, SRD 69 . Source: National Institute of Standards and Technology. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) . Source: National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

  • Organic Syntheses: Grignard Reactions . Source: Organic Syntheses, Inc. URL: [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanism of 1-(4-Methoxyphenyl)cyclohexan-1-ol Formation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive examination of the synthesis of 1-(4-Methoxyphenyl)cyclohexan-1-ol, a tertiary alcohol with potential significance in medicinal chemistry and organic synthesis. The core of this synthesis lies in the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] This document will dissect the underlying reaction mechanism, provide a detailed experimental protocol, and offer insights into the critical parameters that govern the success of this transformation.

Introduction: The Significance of Tertiary Alcohols

Tertiary alcohols, such as this compound, are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in the synthesis of complex organic compounds. Their unique steric and electronic properties often impart desirable pharmacological characteristics. The 4-methoxyphenyl group, in particular, is a common feature in many pharmaceutical agents, contributing to metabolic stability and receptor binding affinity. The cyclohexyl ring provides a rigid scaffold, which can be crucial for orienting functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets. Understanding the precise mechanism of their formation is paramount for the rational design and efficient production of novel therapeutic agents.

The Grignard Reaction: A Mechanistic Deep Dive

The formation of this compound is achieved through the nucleophilic addition of a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclohexanone.[3][4] The overall reaction proceeds in two distinct stages: the formation of the Grignard reagent and the subsequent nucleophilic attack on the ketone, followed by an acidic workup.[3][5]

Formation of the Grignard Reagent: 4-Methoxyphenylmagnesium Bromide

The synthesis begins with the preparation of the Grignard reagent from 4-bromoanisole and magnesium metal.[6] This is an oxidative insertion of magnesium into the carbon-bromine bond.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic solvents like water or alcohols.[1][7] This would quench the reagent, forming anisole instead of the desired organometallic compound.[7][8] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.[9][10]

  • Ether as the Solvent: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the successful formation and stabilization of the Grignard reagent.[7][10][11] The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom, forming a soluble and stable complex.[7][10][11][12] This complexation prevents the reagent from aggregating and precipitating out of solution, thereby maintaining its reactivity.[11][12]

  • Initiation: The reaction between the magnesium metal and the aryl halide can sometimes be sluggish to start. The use of a small iodine crystal is a common technique to initiate the reaction.[1][13] Iodine can etch the surface of the magnesium turnings, exposing a fresh, unoxidized surface that is more reactive.[2] Mechanical agitation, such as grinding the magnesium with a glass rod, can also help to initiate the reaction.[5][13]

Caption: Formation of the Grignard Reagent.

Nucleophilic Addition to Cyclohexanone

Once the 4-methoxyphenylmagnesium bromide is formed, the cyclohexanone is introduced. The carbon atom of the Grignard reagent is highly nucleophilic due to the polar nature of the carbon-magnesium bond.[3][5] This nucleophilic carbon attacks the electrophilic carbonyl carbon of cyclohexanone.[3][4]

The reaction proceeds via a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen.[1] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[3][5]

Caption: Two-step mechanism of the Grignard reaction.

Acidic Workup

The final step of the synthesis is the acidic workup.[3][5] A dilute acid, such as aqueous hydrochloric acid or ammonium chloride, is added to the reaction mixture.[5][14] This serves two purposes:

  • Protonation: The magnesium alkoxide intermediate is protonated to yield the final tertiary alcohol product, this compound.[3][5]

  • Quenching: Any unreacted Grignard reagent is quenched and converted to anisole.[2] The magnesium salts formed are soluble in the aqueous layer and can be easily separated from the organic product.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Magnesium Turnings24.311.46 g0.060 mol1.2
4-Bromoanisole187.049.35 g (6.27 mL)0.050 mol1.0
Anhydrous Diethyl Ether74.12~100 mL--
Cyclohexanone98.144.91 g (5.16 mL)0.050 mol1.0
1 M Hydrochloric Acid-~50 mL--
Saturated Sodium Bicarbonate-~30 mL--
Brine-~30 mL--
Anhydrous Sodium Sulfate-~5 g--

Table 1: Reagent Quantities and Molar Equivalents.

Preparation of 4-Methoxyphenylmagnesium Bromide
  • Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be oven-dried for at least 4 hours at 120 °C and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

  • Reagent Setup: Place the magnesium turnings (1.46 g, 0.060 mol) in the round-bottom flask. Add a single crystal of iodine.

  • Solvent and Reactant Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 4-bromoanisole (9.35 g, 0.050 mol) in 30 mL of anhydrous diethyl ether.

  • Initiation and Reaction: Add approximately 5 mL of the 4-bromoanisole solution from the dropping funnel to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should be observed, indicating the initiation of the reaction.[2] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry glass rod.[2][5] Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • Completion of Grignard Formation: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes until most of the magnesium has been consumed. The solution should appear grayish and slightly cloudy.[2]

Synthesis of this compound
  • Reactant Addition: Cool the Grignard reagent solution in an ice-water bath. Prepare a solution of cyclohexanone (4.91 g, 0.050 mol) in 20 mL of anhydrous diethyl ether in the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent. A color change and an exothermic reaction should be observed.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Workup and Purification
  • Quenching: Cool the reaction mixture in an ice-water bath and slowly add 50 mL of 1 M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts.[2][5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of diethyl ether.[2][3]

  • Washing: Combine the organic extracts and wash them successively with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Caption: Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and well-established method for constructing this valuable tertiary alcohol. A thorough understanding of the reaction mechanism, particularly the critical role of anhydrous conditions and ethereal solvents, is essential for achieving high yields and purity. The provided protocol, with its integrated checkpoints, offers a reliable pathway for the successful synthesis of this compound, which holds promise for applications in drug discovery and development. By adhering to the principles of scientific integrity and causality outlined in this guide, researchers can confidently employ this methodology in their synthetic endeavors.

References

  • The Grignard Synthesis of Triphenylmethanol. (2015). Organic Chemistry: An Indian Journal, 11(8), 288-292. Available from: [Link]

  • 2-((Dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol preparation, by Grignard reaction in presence of lithium salt and dialkoxyalkane to give high yield of the analgesic trans-isomer tramadol. (2003). Google Patents.
  • Experiment 1: Grignard Reaction. (n.d.). CHEM 322L. Available from: [Link]

  • Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. doi:10.15227/orgsyn.054.0042. Available from: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Pasadena City College. Available from: [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • What is the role of ether in preparation of Grignard reagents? (2018, March 15). Quora. Available from: [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Available from: [Link]

  • Experiment 7: The Grignard Reaction. (2024, March 16). Chemistry LibreTexts. Available from: [Link]

  • Cyclohexanol, 4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Why is ether used as a solvent during Grignard reactions? (2025, July 18). askIITians. Available from: [Link]

  • Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. (n.d.). Vedantu. Available from: [Link]

  • Experiment 6: Grignard Reaction. (n.d.). CHEM 321L. Available from: [Link]

  • Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. (n.d.). ResearchGate. Retrieved from [Link]

  • Predict the products formed when cyclohexanone reacts with the fo... (n.d.). Pearson+. Available from: [Link]

  • 4-methoxyphenylmagnesium bromide Definition. (2025, August 15). Fiveable. Available from: [Link]

  • Organometallic Reagents in Alcohol Synthesis. (2020, May 30). Chemistry LibreTexts. Available from: [Link]

  • The Grignard Reaction. (n.d.). University of Rochester. Available from: [Link]

  • 4-Methoxyphenylmagnesium bromide. (n.d.). PubChem. Retrieved from [Link]

  • This journal is © The Royal Society of Chemistry 2019. (2019). Royal Society of Chemistry. Available from: [Link]

  • 4-Methoxyphenylmagnesium Bromide in Heat Stabilizer Synthesis for Industrial. (n.d.). Ookto. Available from: [Link]

  • Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. Available from: [Link]

  • 1-Methoxy-1,4-cyclohexadiene. (n.d.). NIST WebBook. Retrieved from [Link]

  • Why is diethyl ether an excellent solvent for carrying out Grignard reactions? Why is it crucial to ensure. (2023, June 2). Brainly. Available from: [Link]

  • Organometallic Coupling Reactions. (2023, September 20). OpenStax. Available from: [Link]

  • CHEM 344 Organometallic Chemistry Practice Problems. (n.d.). University of Wisconsin-Madison. Available from: [Link]

  • The Grignard Reagents. (2009, March 16). ACS Publications. Available from: [Link]

Sources

solubility and stability of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility & Stability Profile of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Executive Summary

This compound (CAS: 17138-79-3) is a tertiary alcohol and a critical lipophilic building block in the synthesis of central nervous system (CNS) agents, including analogs of Venlafaxine and Tramadol . As a tertiary benzylic-like alcohol, it exhibits distinct physicochemical behaviors: while chemically stable under neutral and basic conditions, it is highly susceptible to acid-catalyzed dehydration .

This guide provides a rigorous technical analysis of its solubility thermodynamics, stability mechanisms, and handling protocols. It is designed to allow researchers to optimize reaction conditions and storage parameters to prevent the formation of the primary degradant, 1-(4-methoxyphenyl)cyclohexene .

Physicochemical Specifications

The compound is characterized by a lipophilic cyclohexane ring fused with a polar hydroxyl group and an electron-rich methoxyphenyl moiety. This structure dictates its low aqueous solubility and high affinity for organic solvents.

ParameterSpecification
IUPAC Name This compound
CAS Number 17138-79-3
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Physical State Crystalline Solid (White to Off-White)
Melting Point 60–80 °C (Typical for class; varies by purity/polymorph)
LogP (Predicted) 2.6 – 3.1 (Lipophilic)
pKa >16 (Alcohol proton), Neutral in aqueous solution

Solubility Profile & Solvent Compatibility

Due to its lipophilic carbocyclic skeleton (cyclohexane) and the methoxy-aryl group, this compound follows a "like dissolves like" thermodynamic dissolution profile. It is practically insoluble in water but freely soluble in medium-to-low polarity organic solvents.

Solubility Data Table
SolventSolubility RatingProcess Implication
Water Insoluble (< 0.1 mg/mL)Suitable for aqueous workup (product partitions into organic phase).
Methanol / Ethanol High (> 100 mg/mL)Ideal for recrystallization (often with water as anti-solvent).
Dichloromethane (DCM) Very HighPreferred solvent for extraction and transport.
DMSO / DMF HighSuitable for nucleophilic substitution reactions or biological assays.
Hexane / Heptane ModerateUsed as an anti-solvent to crash out the product from polar organics.
Diethyl Ether / THF HighStandard solvents for Grignard synthesis.
Experimental Protocol: Solubility Determination (Shake-Flask)
  • Preparation : Add excess solid compound to 5 mL of the target solvent in a glass vial.

  • Equilibration : Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration : Filter the supernatant through a 0.45 µm PTFE filter.

  • Quantification : Dilute filtrate with Acetonitrile and analyze via HPLC-UV (220 nm or 275 nm).

Stability & Degradation Mechanisms

The stability of this compound is governed by the tertiary alcohol functionality. The carbon bearing the hydroxyl group is also attached to an aromatic ring, stabilizing the potential carbocation intermediate. This makes the compound extremely sensitive to acid , which triggers E1 elimination (dehydration).

Primary Degradation Pathway: Acid-Catalyzed Dehydration

Under acidic conditions (pH < 4) or high heat, the hydroxyl group is protonated, leaving as water to form a tertiary carbocation. This cation is resonance-stabilized by the 4-methoxyphenyl group, lowering the activation energy for elimination.

Degradant: 1-(4-Methoxyphenyl)cyclohexene.[1]

DehydrationMechanism Start 1-(4-Methoxyphenyl) cyclohexan-1-ol (Tertiary Alcohol) Oxonium Protonated Alcohol (Oxonium Ion) Start->Oxonium Protonation H_Ion H+ (Acid) H_Ion->Oxonium Carbocation Tertiary Carbocation (Resonance Stabilized) Oxonium->Carbocation - H2O (Rate Limiting) Water H2O Oxonium->Water Product 1-(4-Methoxyphenyl) cyclohexene (Alkene Degradant) Carbocation->Product - H+ (Elimination)

Figure 1: Mechanism of acid-catalyzed dehydration. The resonance-stabilized carbocation drives the rapid formation of the alkene impurity.

Stability Protocol: Forced Degradation Study

To validate stability limits, perform the following stress test:

  • Acid Stress : Dissolve 10 mg in 1 mL of 0.1 N HCl/Methanol (1:1). Store at 60°C for 4 hours. Expect >50% degradation to alkene.

  • Oxidative Stress : Dissolve 10 mg in 1 mL 3% H₂O₂. Store at RT for 24 hours. Expect minimal degradation (methoxy group is robust).

  • Thermal Stress : Heat solid at 80°C for 24 hours. Stable if pure; traces of acid impurities will catalyze decomposition.

Synthesis Workflow (Contextual Grounding)

Understanding the synthesis aids in identifying impurities. The standard route involves a Grignard reaction between 4-methoxyphenylmagnesium bromide and cyclohexanone.

SynthesisWorkflow cluster_reagents Reagent Preparation BrAnisole 4-Bromoanisole Grignard Grignard Reagent (4-Methoxyphenylmagnesium bromide) BrAnisole->Grignard Initiation Mg Magnesium Turnings (THF) Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Cyclohexanone (Nucleophilic Addition) Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate FinalProduct 1-(4-Methoxyphenyl) cyclohexan-1-ol Intermediate->FinalProduct Hydrolysis Quench Acidic Quench (NH4Cl or dilute HCl) Quench->FinalProduct

Figure 2: Grignard synthesis pathway. Note that the "Acidic Quench" step must be controlled (mild acid like NH₄Cl) to prevent immediate dehydration of the product.

Handling & Storage Recommendations

  • Storage Conditions : Store in a tightly sealed container at 2–8°C . Protect from light.

  • Atmosphere : Store under Argon or Nitrogen to prevent moisture absorption. While not extremely hygroscopic, surface moisture can become acidic over time (absorbing CO₂), promoting surface dehydration.

  • Purification : Recrystallization from Ethanol/Water or Hexane/Ethyl Acetate is preferred over distillation, as high heat can induce elimination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 367926, this compound. Retrieved from [Link]

  • Organic Syntheses. Nucleophilic Hydroxymethylation: Preparation of 1-(Hydroxymethyl)cyclohexanol (Analogous Methodology). Retrieved from [Link]

Sources

Unlocking the Pharmacological Potential of 1-(4-Methoxyphenyl)cyclohexan-1-ol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4-methoxyphenyl)cyclohexan-1-ol scaffold is a highly privileged structural motif in medicinal chemistry and neuropharmacology. Its unique stereoelectronic properties—driven by the lipophilic cyclohexane ring and the electron-donating para-methoxy group—allow it to efficiently traverse the blood-brain barrier (BBB) and interact with multiple central nervous system (CNS) targets. This technical guide explores the causality behind the biological activities of its derivatives, ranging from established monoamine reuptake inhibition to emerging roles in opioidergic modulation and epigenetic regulation.

Structural Significance & Pharmacophore Mapping

The core structure consists of a cyclohexane ring substituted at the 1-position with both a hydroxyl group and a 4-methoxyphenyl ring.

  • The Cyclohexanol Ring: Provides a bulky, non-planar lipophilic core that perfectly occupies the hydrophobic pockets (S1 binding sites) of monoamine transporters.

  • The para-Methoxy Group: Acts as a critical hydrogen bond acceptor and dipole-dipole interactor. The position of this methoxy group is the primary determinant of target selectivity. For example, shifting a methoxy group from the meta-position (as seen in classic tramadol) to the para-position fundamentally alters the receptor binding profile[1].

Primary Biological Activity: Monoamine Reuptake Inhibition (SNRI)

The most clinically and commercially significant derivatives of this scaffold are the Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), primarily venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) and its active metabolites[2].

Mechanism of Action

These derivatives act by binding to the human serotonin transporter (hSERT) and norepinephrine transporter (hNET), preventing the presynaptic reuptake of these monoamines[3]. The para-methoxy group plays a critical role in orienting the molecule within the central binding site. Venlafaxine exhibits a ~30-fold higher affinity for SERT (


 ≈ 82 nM) compared to NET (

≈ 2480 nM)[4].

When the para-methoxy group is demethylated via hepatic CYP2D6 to form a hydroxyl group (yielding desvenlafaxine), the molecule becomes a more potent dual inhibitor, showing tighter binding to both transporters (SERT


 ≈ 40.2 nM; NET 

≈ 558.4 nM)[5]. This structural tweak enhances hydrogen bonding with the transporter's transmembrane domains, directly altering the clinical efficacy profile.

SNRI_Pathway Compound 1-(4-Methoxyphenyl) cyclohexan-1-ol Derivative (e.g., Venlafaxine) InhibitSERT Inhibition (Ki ~82 nM) Compound->InhibitSERT InhibitNET Inhibition (Ki ~2480 nM) Compound->InhibitNET SERT Serotonin Transporter (SERT) Synapse5HT ↑ Synaptic 5-HT SERT->Synapse5HT Blocks reuptake NET Norepinephrine Transporter (NET) SynapseNE ↑ Synaptic NE NET->SynapseNE Blocks reuptake InhibitSERT->SERT InhibitNET->NET Clinical Antidepressant & Anxiolytic Effects Synapse5HT->Clinical SynapseNE->Clinical

Signaling pathway of this compound derivatives acting as SNRIs.

Analgesic & Opioidergic Modulation

Modifications to the alkylamine side chain of the core yield compounds with dual-action analgesic properties. While classic tramadol utilizes a 3-methoxyphenyl group, para-methoxy analogs (e.g., cis-Tramadol derivatives like (1R,2R)-2-((dimethylamino)methyl)-1-(4-methoxyphenyl)cyclohexan-1-ol) have been identified in forensic and pharmacological screening as potent psychoactive substances[1].

These derivatives exhibit weak µ-opioid receptor (MOR) agonism coupled with monoamine reuptake inhibition. The causality here is structural: the spatial distance between the basic amine and the lipophilic this compound core mimics the tyramine moiety of endogenous opioid peptides, creating a synergistic analgesic effect while mitigating the respiratory depression typically associated with classic opioids.

Emerging Epigenetic Targets: EP300/CREBBP Inhibition

Recent oncological research has identified the this compound fragment as a viable scaffold for epigenetic modulation. Specific derivatives have been synthesized to act as inhibitors of the histone acetyltransferases (HATs) EP300 and CREBBP[6].

  • Mechanistic Causality: The bulky cyclohexanol moiety occupies hydrophobic pockets within the HAT domain, while the para-methoxy group forms critical dipole interactions. This disrupts the reversible acetylation of histones, thereby suppressing the dynamic transcription of oncogenes[6].

Quantitative Data: Binding Affinities

The following table summarizes the in vitro binding affinities (


) and functional inhibitory concentrations (

) for key derivatives, allowing for a direct comparison of their potencies[4],[5],[2].
Derivative / CompoundTargetBinding Affinity (

, nM)
Functional Uptake Inhibition (

, nM)
Primary Indication
Venlafaxine hSERT82.027.0Major Depressive Disorder
Venlafaxine hNET2480.0535.0Major Depressive Disorder
Desvenlafaxine hSERT40.247.3MDD / Neuropathic Pain
Desvenlafaxine hNET558.4531.3MDD / Neuropathic Pain

Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires self-validating experimental systems. Below are the standard protocols for validating the neuropharmacological profile of these compounds[3].

Protocol 1: Radioligand Binding Assay for SERT/NET Affinity

Objective: Determine the


 values of novel derivatives.
  • Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT or hNET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with a highly specific radioligand (e.g.,[

    
    H]-Citalopram for SERT; [
    
    
    
    H]-Nisoxetine for NET) in the presence of varying concentrations of the test derivative (10
    
    
    to 10
    
    
    M).
  • Self-Validation Step (Crucial): Define Non-Specific Binding (NSB) using a saturating concentration of a selective unlabelled competitor (10 µM fluoxetine for SERT; 10 µM desipramine for NET). This ensures the measured

    
     is strictly due to specific transporter binding.
    
  • Filtration & Measurement: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neurotransmitter Uptake Assay

Objective: Confirm functional inhibition (since binding does not guarantee functional antagonism).

  • Cell Plating: Seed hSERT/hNET expressing HEK-293 cells in 96-well plates at

    
     cells/well.
    
  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate with the test derivative for 30 minutes at 37°C.

  • Uptake Phase: Add 20 nM of [

    
    H]-5-HT or [
    
    
    
    H]-NE. Incubate for exactly 10 minutes.
  • Termination: Stop uptake by rapidly washing cells three times with ice-cold KRH buffer to freeze transporter kinetics.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH and quantify intracellular radioactivity.

Workflow Prep Cell Membrane Preparation (HEK293-SERT/NET) AddDrug Addition of Derivative (Competitor) Prep->AddDrug Incubate Incubation with [3H]-Citalopram / [3H]-Nisoxetine Filter Rapid Filtration & Washing Incubate->Filter AddDrug->Incubate Measure Liquid Scintillation Counting Filter->Measure Analyze IC50 / Ki Calculation Measure->Analyze

High-throughput screening workflow for evaluating radioligand binding affinity.

References

  • Ep300/crebbp inhibitor - WO2018235966A1 - Google Patents Source: Google Patents URL
  • Recent trends in the identification of psychoactive substances. Issue 36. December 2022.
  • Venlafaxine hydrochloride, Serotonin-norepinephrine reuptake inhibitor (CAS 99300-78-4)
  • Product datasheet - Desvenlafaxine, SERT and NET inhibitor ab145741 Source: Abcam URL
  • Validating the Neuropharmacological Profile of (S)
  • Venlafaxine - Wikipedia Source: Wikipedia URL

Sources

Comprehensive Structural Elucidation of 1-(4-Methoxyphenyl)cyclohexan-1-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule pharmaceutical intermediates requires a rigorous, multi-orthogonal analytical approach to ensure absolute stereochemical and regiochemical certainty. 1-(4-Methoxyphenyl)cyclohexan-1-ol (CAS: 17138-79-3)[1] is a tertiary alcohol featuring a cyclohexane scaffold bonded to an anisyl group. Compounds of this class—arylcyclohexylamines and their oxygenated precursors—are critical building blocks in the synthesis of analgesics and psychoactive therapeutics (e.g., venlafaxine and tramadol analogs) [3].

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of analytical techniques, but as a self-validating system . Every analytical claim must be cross-verified by an independent orthogonal method. This whitepaper details the synthesis, isolation, and definitive structural characterization of this compound, explaining the fundamental causality behind each experimental and analytical choice.

Synthesis and Sample Provenance

To accurately characterize a molecule, one must understand its synthetic origin, as this dictates the impurity profile. The compound is classically synthesized via the nucleophilic addition of a Grignard reagent to a cyclic ketone [2].

Causality in Synthetic Design

Grignard reagents (like 4-methoxyphenylmagnesium bromide) are highly nucleophilic but also strongly basic. Cyclohexanone possesses acidic


-protons. If the reaction is conducted at elevated temperatures, the Grignard reagent will act as a base rather than a nucleophile, deprotonating the ketone to form an enolate and yielding anisole as a byproduct. To enforce nucleophilic addition, the reaction must be strictly maintained at 0 °C.
Experimental Protocol: Grignard Addition
  • Preparation of Grignard: In a flame-dried Schlenk flask under inert argon, add magnesium turnings (1.1 eq) to anhydrous tetrahydrofuran (THF). Slowly add 4-bromoanisole (1.0 eq) dropwise. Initiate the reaction with a crystal of iodine. Reflux for 2 hours until the magnesium is consumed.

  • Nucleophilic Addition: Cool the resulting 4-methoxyphenylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Ketone Introduction: Add cyclohexanone (0.95 eq, to ensure complete consumption of the ketone and prevent co-elution during purification) dropwise over 30 minutes.

  • Quenching (Self-Validating Step): Quench the reaction strictly with saturated aqueous

    
    . Why not 
    
    
    
    ? Tertiary alcohols are highly susceptible to acid-catalyzed dehydration. Using a mild buffer like
    
    
    prevents the formation of the 1-(4-methoxyphenyl)cyclohex-1-ene artifact.
  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash chromatography (Silica gel, 9:1 Hexanes:EtOAc).
    

Synthesis A 4-Bromoanisole + Mg turnings B Grignard Reagent (4-MeO-PhMgBr) A->B THF, Reflux Inert Atm. C Cyclohexanone Addition (0°C) B->C Dropwise Avoid Enolization D Mild Quench (Sat. NH4Cl) C->D 1h stirring E 1-(4-Methoxyphenyl) cyclohexan-1-ol D->E Extraction & Chromatography

Diagram 1: Step-by-step synthetic workflow emphasizing conditions that prevent dehydration artifacts.

Mass Spectrometry & Infrared Profiling

Overcoming Thermal Dehydration in MS

A common pitfall in the structural elucidation of tertiary alcohols is relying on standard Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS). The injection port of a GC is typically held at 250 °C. At this temperature, this compound undergoes rapid thermal dehydration, yielding a molecular ion of m/z 188 (the alkene) rather than the true intact mass of m/z 206 [2].

The Solution: To establish trustworthiness, we utilize Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) in positive ion mode, which is a "soft" ionization technique conducted at lower temperatures.

  • Expected ESI-MS (+):

    
     at m/z 189.1 (tertiary alcohols often lose water even in ESI, but the 
    
    
    
    adduct at m/z 229.1 will confirm the intact mass).
  • FT-IR Spectroscopy: A broad, distinct absorption band at 3350–3450 cm⁻¹ confirms the presence of the O-H stretch, validating that the molecule is an alcohol and not an alkene. Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ confirm the asymmetric and symmetric C-O-C stretches of the methoxy ether.

MS_Frag M Intact Molecule MW: 206.28 g/mol ESI ESI-LC-MS (Soft Ionization) [M+Na]+ m/z 229 M->ESI Preferred Method EI EI-GC-MS (Hard Ionization) Thermal Dehydration M->EI Common Pitfall F1 Alkene Artifact [M-H2O]+ m/z 188 EI->F1 -H2O (Inlet) F2 Oxonium Cleavage m/z 135 EI->F2 Ring fragmentation

Diagram 2: Divergent mass spectrometry pathways highlighting the necessity of soft ionization.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for structural proof. The elucidation relies on mapping the functional groups (1D NMR) and proving their spatial and bond connectivity (2D NMR).

1D NMR (1H and 13C)

The


H NMR spectrum in 

reveals three distinct domains:
  • The Methoxy Group: A sharp singlet integrating to 3 protons at ~3.80 ppm.

  • The Aromatic Ring: An

    
     spin system characteristic of para-substitution. Two doublets appear at ~6.85 ppm and ~7.40 ppm, each integrating to 2 protons.
    
  • The Cyclohexane Ring: A complex series of multiplets between 1.20 and 1.90 ppm integrating to 10 protons.

  • The Hydroxyl Proton: A broad singlet at ~1.80 ppm (concentration dependent). Self-Validating Step: Adding a drop of

    
     to the NMR tube and shaking it causes this peak to disappear due to deuterium exchange, definitively proving it is an exchangeable -OH proton.
    
2D NMR: The Critical Role of HMBC

While


H and 

C NMR confirm the pieces of the molecule, they do not prove how they are connected. The most difficult bond to prove is the connection between the anisyl ring and the cyclohexane ring, because they are joined at C1 , a quaternary carbon with no attached protons.

Therefore, COSY (proton-proton correlation) and HSQC (one-bond proton-carbon correlation) are blind to this junction. We must use HMBC (Heteronuclear Multiple Bond Correlation) . In the HMBC spectrum, we look for a


 (three-bond) correlation from the ortho-protons of the aromatic ring (~7.40 ppm) to the quaternary C1 carbon of the cyclohexane ring (~73.0 ppm). This single cross-peak is the undeniable proof of the molecular skeleton.

NMR_Logic H1 1H NMR Identifies Protons HSQC HSQC Links 1H to 13C (1-bond) H1->HSQC C13 13C NMR Identifies Carbons C13->HSQC HMBC HMBC Links Quaternary C1 (3-bond) HSQC->HMBC Leaves Quaternary C isolated Proof Absolute Structural Confirmation HMBC->Proof Bridges Ar-CH and Cyclohexane

Diagram 3: The logical progression of NMR experiments required to prove quaternary connectivity.

Quantitative Data Tables

The following tables summarize the expected NMR chemical shifts, synthesized from established spectroscopic principles for para-substituted arylcyclohexanols [2].

Table 1:


H NMR Assignments (400 MHz, 

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentCausality / Note
7.40Doublet (J = 8.8 Hz)2HAr-H (ortho to C-OH)Deshielded by proximity to the oxygenated stereocenter.
6.85Doublet (J = 8.8 Hz)2HAr-H (meta to C-OH)Shielded by the electron-donating resonance of the -OMe group.
3.80Singlet3H-OCH

Characteristic shift for an aryl methoxy ether.
1.80Broad Singlet1H-OHDisappears upon

exchange (Self-validation).
1.55 - 1.85Multiplets9HCyclohexyl

Equatorial protons are generally more deshielded than axial.
1.25 - 1.35Multiplet1HCyclohexyl

Axial proton of C4 (para to the hydroxyl group).

Table 2:


C NMR Assignments (100 MHz, 

)
Shift (

, ppm)
TypeAssignmentHMBC Key Correlations (

or

)
158.2Quaternary (C)Ar-C (ipso to -OMe)Correlates with -OCH

protons (3.80 ppm).
141.5Quaternary (C)Ar-C (ipso to C1)Correlates with Cyclohexyl C2/C6 protons.
126.1Methine (CH)Ar-CH (ortho)Correlates with Quaternary C1 (~73.0 ppm).
113.4Methine (CH)Ar-CH (meta)Correlates with Ar-C (ipso to -OMe).
73.0Quaternary (C)Cyclohexyl C1 (-OH)Critical: Correlates with Ar-H (ortho) at 7.40 ppm.
55.3Methyl (

)
-OCH

-
38.5Methylene (

)
Cyclohexyl C2, C6Correlates with Quaternary C1.
25.4Methylene (

)
Cyclohexyl C4-
22.1Methylene (

)
Cyclohexyl C3, C5-

Conclusion

The structural elucidation of this compound requires a deliberate navigation of its chemical properties. By understanding the causality of the Grignard synthesis, we avoid enolization impurities. By recognizing the thermal lability of tertiary alcohols, we bypass GC-MS dehydration artifacts in favor of ESI-LC-MS. Finally, by employing 2D HMBC NMR, we establish a self-validating proof of connectivity across the invisible quaternary carbon barrier, ensuring absolute confidence in the molecular structure.

References

  • Cas 6397-82-6,4'-methoxyhexanophenone. LookChem. Contains cross-reference data and physical properties for 1-(4-methoxyphenyl)cyclohexanol (CAS: 17138-79-3) and its synthetic derivatives. URL:[Link]

  • Ni-catalysed, domino synthesis of tertiary alcohols from secondary alcohols. ResearchGate. Details the general procedures, IR, and NMR spectroscopic characterization standards for related tertiary arylcyclohexanols (e.g., 1-phenylcyclohexanol). URL:[Link]

  • RU2288219C2 - Substituted derivatives of 1-aminobutane-3-ol, method for their preparing and medicinal agent.Google Patents. Discusses the Grignard synthesis of cyclic tertiary alcohols and their relevance as precursors for gabapentin-site active analgesics.

Technical Guide: Discovery, Synthesis, and History of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)cyclohexan-1-ol (CAS: 17138-79-3) is a pivotal tertiary alcohol scaffold in the history of central nervous system (CNS) drug discovery. While rarely a marketed pharmaceutical agent in its own right, it serves as a critical structural anchor linking three distinct classes of psychoactive compounds:

  • SNRI Antidepressants: It is the "naked" carbocyclic core of Venlafaxine (Effexor), lacking only the dimethylaminoethyl side chain.

  • Opioid Analgesics: It is the para-regioisomer of the Tramadol core (which is meta-substituted), used extensively in Structure-Activity Relationship (SAR) studies to delineate opioid receptor binding requirements.

  • Dissociative Anesthetics: It serves as the direct hydrolytic precursor to 4-Methoxy-PCP , a dissociative arylcyclohexylamine.

This guide provides a technical deep-dive into the synthesis, historical significance, and pharmacological utility of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Before analyzing the synthesis, we establish the core physicochemical parameters that define the molecule's behavior in solution and biological systems.

ParameterTechnical Specification
IUPAC Name This compound
CAS Registry Number 17138-79-3
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance White to off-white crystalline solid or colorless oil (purity dependent)
Melting Point 76–78 °C (typical for crystalline form)
Solubility Soluble in organic solvents (DCM, THF, Et₂O); insoluble in water
Key Functional Groups Tertiary Alcohol (C-OH), Aryl Ether (Ar-OMe), Cyclohexyl Ring

Synthesis & Process Chemistry

The synthesis of this compound is a classic example of Grignard nucleophilic addition . Unlike the synthesis of Venlafaxine (which often employs a base-catalyzed condensation of phenylacetonitrile), this alcohol is synthesized via the direct addition of an organometallic reagent to a ketone.

Reaction Mechanism

The reaction involves the formation of a carbon-carbon bond between the electrophilic carbonyl carbon of cyclohexanone and the nucleophilic carbon of the 4-methoxyphenylmagnesium bromide.

Detailed Experimental Protocol

Note: This protocol is designed for a self-validating laboratory workflow. All glassware must be flame-dried and maintained under an inert atmosphere (Argon or Nitrogen).

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • Magnesium turnings (1.1 equiv, activated)

  • Cyclohexanone (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous[1]

  • Iodine (crystal, catalytic initiator)

Step-by-Step Methodology:

  • Grignard Formation (In Situ):

    • Charge a 3-neck round-bottom flask with Mg turnings and a crystal of iodine. Flame dry under vacuum; backfill with Argon.

    • Add a small volume of anhydrous THF to cover the Mg.

    • Add 10% of the 4-Bromoanisole solution (in THF) to initiate the reaction (color change from brown to clear/cloudy indicates initiation).

    • Dropwise add the remaining 4-Bromoanisole/THF solution at a rate that maintains a gentle reflux.

    • Checkpoint: Stir for 1 hour post-addition to ensure complete formation of 4-methoxyphenylmagnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0 °C using an ice/salt bath.

    • Slowly add Cyclohexanone (dissolved in THF) dropwise over 30 minutes. Maintain internal temperature < 10 °C to prevent side reactions (e.g., enolization).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup:

    • Cool reaction mixture to 0 °C.

    • Quench by slow addition of saturated aqueous Ammonium Chloride (NH₄Cl).[2] Caution: Exothermic.[3]

    • Extract aqueous layer with Diethyl Ether (3x).

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthetic Pathway Visualization

Synthesis Start 4-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Activation Grignard 4-Methoxyphenyl magnesium bromide Mg->Grignard Intermediate Magnesium Alkoxide Complex Grignard->Intermediate + Cyclohexanone (0°C to RT) Ketone Cyclohexanone Ketone->Intermediate Quench NH4Cl (aq) Hydrolysis Intermediate->Quench Product 1-(4-Methoxyphenyl) cyclohexan-1-ol Quench->Product Workup

Figure 1: Grignard synthesis pathway for this compound.

Historical Context & Medicinal Chemistry[8]

The history of this molecule is inextricably linked to the "Golden Age" of monoamine reuptake inhibitor discovery (1970s-1990s).

The Wyeth Connection (Venlafaxine)

In the 1980s, researchers at Wyeth-Ayerst (notably Husbands et al.) were investigating phenethylamine derivatives. They sought a compound that retained the antidepressant efficacy of Tricyclic Antidepressants (TCAs) but lacked their cardiotoxic side effects.

  • The Discovery Logic: They moved away from the fused tricyclic ring system to a "severed" bicyclic system.

  • The Role of the Alcohol: The 1-(4-methoxyphenyl)cyclohexanol core was identified as a stable scaffold. However, the alcohol itself lacks sufficient potency. The breakthrough came by introducing a dimethylaminoethyl side chain, creating Venlafaxine.

  • Comparison:

    • Target Molecule: this compound (Inactive/Low Potency)

    • Venlafaxine: 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (Potent SNRI)

The Grünenthal Connection (Tramadol)

Parallel to Wyeth, Grünenthal was optimizing opioid analgesics.

  • Regiochemistry is Key: Tramadol is the 3-methoxy (meta) isomer.

  • SAR Insight: Studies using this compound (the para isomer) demonstrated that shifting the methoxy group from meta to para drastically reduces affinity for the

    
    -opioid receptor. This negative data was crucial in establishing the pharmacophore model for Tramadol, confirming that the meta-substitution is essential for opioid activity.
    
The Dissociative Connection (PCP)

This alcohol is also a structural analog of Phencyclidine (PCP).

  • PCP: 1-(1-Phenylcyclohexyl)piperidine.[4]

  • 4-MeO-PCP: 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine.

  • Synthesis Link: this compound can be converted to 4-MeO-PCP via conversion to a chloride or azide followed by amine displacement. This makes the alcohol a monitored precursor in some forensic contexts, although it is less controlled than the nitrile precursors.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates how this compound serves as the central "hub" for these three drug classes based on chemical modification.

SAR Core 1-(4-Methoxyphenyl) cyclohexan-1-ol (The Scaffold) Venlafaxine Venlafaxine (SNRI) (Addition of Ethyl-Amine Chain) Core->Venlafaxine Chain Extension (via Acetonitrile route) Tramadol Tramadol (Opioid) (Regioisomer: 3-Methoxy) Core->Tramadol Isomeric Shift (Para -> Meta) PCP_Analog 4-MeO-PCP (Dissociative) (Hydroxyl -> Piperidine) Core->PCP_Analog Nucleophilic Substitution (-OH -> -N-Piperidine)

Figure 2: SAR divergence from the central cyclohexanol scaffold.

Safety & Handling (SDS Summary)

While not as potent as the drugs derived from it, this compound requires standard chemical safety protocols.

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

  • Handling: Use in a fume hood.[3] Avoid inhalation of dust/vapors.[5][6]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).

References

  • Husbands, G. E. M., et al. (1985). Antidepressant 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol derivatives. U.S. Patent 4,535,186.

  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905.

  • Grünenthal GmbH. (1965). Process for the production of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexanol-1. British Patent GB997399.

  • Maddox, V. H., et al. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.

  • PubChem. (2025).[7] Compound Summary: this compound.[8][7] National Library of Medicine.

Sources

Methodological & Application

Application Note: Detailed Synthesis Protocol for 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(4-Methoxyphenyl)cyclohexan-1-ol is a versatile tertiary alcohol utilized as a critical building block in medicinal chemistry. It is frequently employed in the synthesis of venlafaxine analogs and novel analgesic agents designed to target the gabapentin-binding site[1].

The most robust, scalable, and atom-economical method for synthesizing this compound is the nucleophilic addition of a Grignard reagent (4-methoxyphenylmagnesium bromide) to cyclohexanone.

Mechanistic Rationale (Grignard vs. Organolithium): While organolithium reagents (e.g., 4-methoxyphenyllithium) are highly nucleophilic, their extreme basicity often leads to the deleterious enolization of cyclohexanone. This abstracts an alpha-proton instead of attacking the carbonyl carbon, resulting in high recovery of starting materials and poor yields. The Grignard reagent strikes an optimal balance between nucleophilicity and basicity, strongly favoring the direct 1,2-addition to the carbonyl carbon to form the desired tertiary alcohol[2]. This protocol is mechanistically analogous to standard preparations of related tertiary alcohols such as 1-phenylcyclohexanol[3].

Synthetic Workflow

G A 4-Bromoanisole + Mg Turnings B Initiation (I2 or 1,2-Dibromoethane) Anhydrous THF, Reflux A->B C 4-Methoxyphenylmagnesium Bromide (Grignard Reagent) B->C D Cyclohexanone Addition (0 °C to Room Temp) C->D E Magnesium Alkoxide Intermediate D->E F Quench (Sat. NH4Cl, 0 °C) E->F G This compound (Crude Product) F->G H Purification (Recrystallization / Chromatography) G->H I Pure Target Compound H->I

Figure 1: Synthetic workflow for this compound via Grignard addition.

Materials and Reagents

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromoanisole 187.041.120.6 g (110 mmol)Aryl halide precursor
Magnesium turnings 24.311.22.9 g (120 mmol)Metal for Grignard formation
Cyclohexanone 98.141.09.8 g (100 mmol)Electrophile
Iodine 253.81Catalytic1 small crystalInitiator
Anhydrous THF 72.11Solvent150 mLReaction medium
Sat. NH₄Cl (aq) -Quench100 mLMild proton source

Experimental Protocol

Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide

Causality & Setup: Grignard reagents are highly sensitive to moisture and oxygen. All glassware must be flame-dried under a vacuum and purged with inert gas (N₂ or Argon).

  • Add magnesium turnings (2.9 g, 120 mmol) to a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel.

  • Add a single crystal of iodine. Rationale: Iodine reacts with the passivating magnesium oxide (MgO) layer on the turnings, exposing the highly reactive zero-valent magnesium metal surface[4].

  • Dissolve 4-bromoanisole (20.6 g, 110 mmol) in 100 mL of anhydrous THF.

  • Add 10 mL of the 4-bromoanisole solution to the magnesium turnings. Do not stir immediately. Wait for the brown color of iodine to fade and for the mixture to gently bubble, indicating reaction initiation. Self-Validation: If initiation does not occur within 10 minutes, gently warm the flask with a heat gun or add a single drop of 1,2-dibromoethane.

  • Once initiated, start stirring and add the remaining 4-bromoanisole solution dropwise over 45 minutes to maintain a gentle, self-sustaining reflux.

  • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the aryl halide. The resulting solution should be pale brown and homogeneous.

Step 2: Nucleophilic Addition to Cyclohexanone
  • Cool the Grignard reagent to 0 °C using an ice-water bath. Rationale: Cooling is critical because the nucleophilic addition to cyclohexanone is highly exothermic. Elevated temperatures increase the risk of side reactions, such as the reduction of the ketone or aldol condensations.

  • Dissolve cyclohexanone (9.8 g, 100 mmol) in 50 mL of anhydrous THF.

  • Add the cyclohexanone solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Self-Validation: A thick, white/grey precipitate (the magnesium alkoxide intermediate) will form as the reaction progresses to completion.

Step 3: Quenching and Workup
  • Cool the reaction mixture back to 0 °C.

  • Slowly add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Rationale: Saturated NH₄Cl is a mild proton source. Using a strong acid (like HCl or H₂SO₄) would protonate the newly formed tertiary alcohol, turning it into a superior leaving group (-OH₂⁺) and driving an E1 dehydration to form the undesired alkene side-product, 1-(4-methoxyphenyl)cyclohex-1-ene.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • The crude product can be purified by recrystallization from a mixture of hexanes/ethyl acetate or by flash column chromatography (silica gel, 9:1 Hexanes:Ethyl Acetate) to afford this compound as a white crystalline solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The expected spectral data is summarized below.

Table 2: Expected ¹H and ¹³C NMR Characterization Data (CDCl₃)

NucleusShift (ppm)MultiplicityIntegrationAssignment
¹H 7.42d (J = 8.8 Hz)2HAromatic (ortho to cyclohexanol)
¹H 6.88d (J = 8.8 Hz)2HAromatic (ortho to methoxy)
¹H 3.80s3HMethoxy (-OCH₃)
¹H 1.55 - 1.85m10HCyclohexyl ring (-CH₂-)
¹H 1.50br s1HHydroxyl (-OH, D₂O exchangeable)
¹³C 158.2s-Aromatic (C-OMe)
¹³C 141.5s-Aromatic (C-cyclohexanol)
¹³C 125.8d-Aromatic (CH, ortho to cyclohexanol)
¹³C 113.5d-Aromatic (CH, ortho to methoxy)
¹³C 73.1s-Quaternary aliphatic (C-OH)
¹³C 55.3q-Methoxy (-OCH₃)
¹³C 38.5t-Cyclohexyl (C2, C6)
¹³C 25.4t-Cyclohexyl (C4)
¹³C 22.2t-Cyclohexyl (C3, C5)

References

  • Substituted derivatives of 1-aminobutane-3-ol, method for their preparing and medicinal agent. (Patent RU2288219C2). Google Patents.
  • Highly Reactive Magnesium and Its Application to Organic Syntheses. Burns, T. P.; Rieke, R. D. Journal of Organic Chemistry, 1987, 52(16), 3674-3680. URL:[Link]

  • 1-Phenylcyclohexanol. ChemSynthesis Chemical Database. URL:[Link]

  • Ni-catalysed, domino synthesis of tertiary alcohols from secondary alcohols. Chemical Communications, 2011. URL:[Link]

Sources

applications of 1-(4-Methoxyphenyl)cyclohexan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 1-(4-Methoxyphenyl)cyclohexan-1-ol in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers

Executive Summary: The Privileged Lipophilic Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, This compound represents a "privileged scaffold"—a core structural motif capable of providing potent ligands for diverse biological targets. While often overshadowed by its functionalized derivatives (such as the SNRI Venlafaxine and the opioid analgesic Tramadol ), this tertiary alcohol serves as a critical synthetic junction and a fundamental probe for Structure-Activity Relationship (SAR) studies.

Its value lies in its gem-disubstituted cyclohexane ring , which provides a rigid lipophilic anchor essential for binding to monoamine transporters (SERT, NET) and NMDA receptors. This guide details the high-purity synthesis of this scaffold, its dehydration kinetics, and its application in designing novel analgesic and antidepressant agents.

Part 1: Chemical Profile & Mechanistic Significance

Compound: this compound CAS: 16452-97-2 Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol

Medicinal Chemistry Utility
  • Pharmacophore Modeling: The 4-methoxyphenyl group mimics the tyrosine residue recognized by many aminergic receptors, while the cyclohexane ring restricts conformational freedom, enhancing binding selectivity compared to flexible alkyl chains.

  • Synthetic Divergence:

    • Dehydration: Yields 1-(4-methoxyphenyl)cyclohexene, a precursor for anti-Markovnikov hydroboration to access trans-1,2-disubstituted analogs.

    • Ritter Reaction: Direct conversion of the tertiary hydroxyl to an amine (via an acetamide intermediate), generating rigid PCP-like (Phencyclidine) analogs targeting the NMDA receptor.

    • Side-Chain Expansion: Serves as a comparator in SAR studies to validate the necessity of the ethyl-amine side chain found in Venlafaxine.

Part 2: Experimental Protocols

Protocol A: High-Fidelity Synthesis via Grignard Addition

Rationale: The direct addition of 4-methoxyphenylmagnesium bromide to cyclohexanone is the most efficient route. However, controlling the exotherm and preventing Wurtz coupling byproducts (biaryl formation) requires strict temperature management.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • Magnesium turnings (1.2 equiv, oven-dried)

  • Cyclohexanone (1.0 equiv, freshly distilled)

  • THF (Anhydrous, stabilizer-free)

  • Iodine (Crystal, catalytic initiator)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings. Add a single crystal of iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Grignard Formation:

    • Add 10% of the 4-Bromoanisole volume in minimal THF. Initiate reaction (turbidity/exotherm).

    • Critical Step: Dilute remaining bromide in THF (1:4 v/v). Add dropwise to maintain a gentle reflux (internal temp ~60-65°C).

    • Quality Control: If reflux ceases, stop addition immediately. Re-initiate to prevent accumulation of unreacted halide (runaway risk).

  • Carbonyl Addition:

    • Cool the Grignard solution to 0°C.

    • Add Cyclohexanone (diluted 1:1 in THF) dropwise over 45 minutes.

    • Mechanistic Note: Low temperature favors 1,2-addition over enolization of the ketone.

  • Workup:

    • Quench with saturated NH₄Cl (mildly acidic pH prevents dehydration of the tertiary alcohol).

    • Extract with EtOAc (3x). Wash organic layer with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white needles.

Expected Yield: 75-85% Characterization: ¹H NMR (CDCl₃) δ 7.45 (d, 2H), 6.90 (d, 2H), 3.80 (s, 3H), 1.60-1.80 (m, 10H).

Protocol B: Acid-Catalyzed Dehydration to the Cyclohexene

Rationale: Converting the alcohol to the alkene is necessary for creating downstream analogs. This tertiary alcohol dehydrates readily; however, preventing polymerization of the electron-rich styrene-like double bond is critical.

Reagents:

  • This compound[3][4][5][6][7][8][9][10]

  • p-Toluenesulfonic acid (pTSA, 5 mol%)

  • Toluene (Solvent)[3][10]

Methodology:

  • Setup a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the alcohol and pTSA in toluene for 2-4 hours.

  • Monitor via TLC (Hexane:EtOAc 8:2). The alcohol (polar) will disappear; a high-Rf non-polar spot (alkene) will appear.

  • Crucial Wash: Wash the cooled toluene layer with 10% NaHCO₃ to remove acid catalyst before concentration. Traces of acid during rotary evaporation can cause polymerization of the product.

Part 3: Application Analysis & SAR Logic

The "Venlafaxine/Tramadol" Connection

While this compound is not the direct industrial precursor for Venlafaxine (which uses a nitrile route), it is the parent lipophilic pharmacophore .

  • Venlafaxine: Adds a dimethylamino-ethyl tail.[3][4][9]

  • Tramadol: Adds a dimethylamino-methyl tail (and moves the methoxy to the meta position).

  • Protocol Application: Researchers use the unsubstituted alcohol described here as a negative control in binding assays.

    • Hypothesis Testing: If the alcohol shows >1000nM Ki at SERT/NET, but the amino-derivative shows <10nM, the binding energy is attributed specifically to the salt bridge formed by the amine, while the cyclohexyl ring provides the hydrophobic occlusion of the transporter channel.

NMDA Receptor Antagonism (PCP Analogs)

The structural similarity to Phencyclidine (PCP) allows this scaffold to be used in designing low-affinity NMDA antagonists for neuropathic pain.

  • Synthetic Route: Subjecting the alcohol to a Ritter Reaction (Acetonitrile + H₂SO₄) yields the N-acetyl amine. Hydrolysis provides the primary amine directly on the ring.

  • Therapeutic Window: These "gem-aryl-amine" analogs often exhibit a better safety profile than PCP by lowering affinity, reducing psychotomimetic side effects while retaining analgesic properties.

Part 4: Visualizing the Medicinal Chemistry Workflow

The following diagram illustrates the central role of this scaffold in accessing distinct therapeutic classes.

G cluster_SAR Pharmacological Divergence Start 4-Bromoanisole Core 1-(4-Methoxyphenyl) cyclohexan-1-ol (The Scaffold) Start->Core Grignard (Mg, Cyclohexanone) Alkene 1-(4-Methoxyphenyl) cyclohexene Core->Alkene Dehydration (pTSA, -H2O) PCP Gem-Amine Derivatives (NMDA Antagonists) Core->PCP Ritter Reaction (MeCN, H2SO4) Venla Venlafaxine Analogs (SNRI Activity) Alkene->Venla 1. Epoxidation 2. Amine Opening

Caption: Divergent synthesis from the parent scaffold. The tertiary alcohol serves as a gateway to both SNRI (via alkene functionalization) and NMDA (via Ritter reaction) therapeutic classes.

Part 5: References

  • Synthesis & Crystallography of Venlafaxine Intermediates: Kavitha, C. V., et al. (2005).[11] "Synthesis and molecular structure analysis of venlafaxine intermediate and its analog." Journal of Chemical Crystallography.

  • Pharmacology of Cyclohexyl-Methoxybenzene Derivatives: De-Giorgio, F., et al. (2020).[12] "In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives." International Journal of Molecular Sciences.

  • Grignard Protocol Standards: Organic Syntheses, Coll. Vol. 1, p. 188 (1941); Vol. 6, p. 78 (1926). (Standard reference for cyclohexyl-Grignard additions).

  • Analgesic Activity of Phencyclidine Derivatives: Ghasemi, A., et al. (2010). "Synthesis and study on analgesic effects of 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol." Daru: Journal of Faculty of Pharmacy.

Sources

Industrial Scale-Up of 1-(4-Methoxyphenyl)cyclohexan-1-ol: Process Safety & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This Application Note details the optimized protocol for the scale-up synthesis of 1-(4-Methoxyphenyl)cyclohexan-1-ol (CAS: 17138-79-3). This tertiary alcohol is a high-value structural motif in Central Nervous System (CNS) drug discovery, serving as a core scaffold for sigma receptor ligands and serotonin/norepinephrine reuptake inhibitor (SNRI) analogs.

The industrial synthesis relies on a Grignard addition of (4-methoxyphenyl)magnesium bromide to cyclohexanone. While chemically straightforward, the scale-up presents significant engineering challenges:

  • Exotherm Control: Both Grignard formation and ketone addition are highly exothermic.

  • Solids Handling: Magnesium alkoxide intermediates form viscous gels that can stall agitation.

  • Impurity Profile: Competitive Wurtz coupling and acid-catalyzed dehydration during workup.

This guide moves beyond academic preparations, employing a semi-batch dosing strategy and a buffered citrate workup to ensure process safety and product quality (purity >99.5%).

Part 2: Process Chemistry & Mechanism

Reaction Scheme

The synthesis proceeds via the formation of the aryl Grignard reagent followed by nucleophilic attack on the ketone.

Step 1: Grignard Formation



Step 2: Nucleophilic Addition



Step 3: Hydrolysis (Workup)



Mechanistic Visualization (DOT)

GrignardMechanism Start 4-Bromoanisole (Ar-Br) Mg Mg(0) Surface Start->Mg Adsorption Radical [Ar-Br]•- Mg•+ Mg->Radical SET (Single Electron Transfer) Grignard Ar-Mg-Br (Grignard Reagent) Radical->Grignard Recombination SideProduct Wurtz Coupling (Ar-Ar) Radical->SideProduct Dimerization (Impurity) Complex Six-Membered Transition State Grignard->Complex + Ketone (Coordination) Ketone Cyclohexanone Alkoxide Magnesium Alkoxide Complex->Alkoxide Nucleophilic Attack Product Target Alcohol Alkoxide->Product Acidic Hydrolysis

Caption: Mechanistic pathway highlighting the Single Electron Transfer (SET) initiation and the competitive Wurtz coupling side reaction.

Part 3: Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSetpointRationale
Solvent Water Content < 200 ppmWater destroys the Grignard reagent (quenching to anisole) and delays initiation, causing hazardous induction periods.
Mg Activation Iodine crystal or DIBAL-HPassive oxide layers on Mg turnings prevent reaction. Chemical etching exposes active Mg(0).
Reaction Temp (Step 1) Reflux (65-67°C)Maintains the radical chain mechanism. Low temp leads to accumulation of unreacted halide (thermal bomb).
Addition Temp (Step 2) 0 - 10°CControls the exotherm. Higher temperatures promote enolization of cyclohexanone (reducing yield).
Quench pH 5.0 - 7.0Too acidic (pH < 4) causes dehydration of the tertiary alcohol to the alkene (1-(4-methoxyphenyl)cyclohexene).

Part 4: Detailed Scale-Up Protocol (1.0 kg Scale)

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. The formation reaction is autocatalytic and highly exothermic. Ensure the reactor is equipped with a rupture disk and emergency cooling.

Equipment Setup
  • Reactor A (Grignard Formation): 20 L Jacketed Glass Reactor, overhead stirrer (high torque), reflux condenser, nitrogen sweep, internal temperature probe.

  • Reactor B (Addition): 20 L Jacketed Glass Reactor.

  • Dosing: Peristaltic pump or gravity feed vessel with flow meter.

Step-by-Step Procedure
Step 1: Preparation of Grignard Reagent (4-Methoxyphenylmagnesium bromide)
  • Inerting: Purge Reactor A with Nitrogen (

    
    ) for 30 minutes.
    
  • Charging: Charge Magnesium turnings (134 g, 5.5 mol, 1.1 eq) .

  • Activation: Add Iodine (2 g) and dry THF (500 mL) . Stir gently until the iodine color fades (formation of

    
    ).
    
  • Initiation:

    • Prepare a solution of 4-Bromoanisole (935 g, 5.0 mol) in THF (4.0 L) .

    • Add 5% of this solution (approx. 200 mL) to the reactor.

    • Heat jacket to 60°C. Observe for initiation: Temperature spike, reflux, and color change to turbid gray/brown.

    • CRITICAL: Do not proceed until initiation is confirmed. If no exotherm occurs after 15 mins, stop and investigate. Adding all bromide without initiation can lead to a runaway explosion.

  • Propagation: Once initiating, adjust jacket to 50°C. Dose the remaining bromide solution over 2–3 hours , maintaining internal temperature at 65–70°C (gentle reflux) using the exotherm and cooling as needed.

  • Digestion: After addition, stir at reflux for 1 hour. Cool to 20°C. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~1.0 M).

Step 2: Coupling Reaction
  • Preparation: In Reactor B, charge Cyclohexanone (490 g, 5.0 mol) and THF (2.0 L) . Cool to 0°C .

  • Addition: Transfer the Grignard solution from Reactor A to Reactor B via a transfer line/pump.

    • Rate: Control addition to keep internal temperature < 10°C .

    • Note: The reaction is instantaneous.

  • Completion: Stir at 10°C for 1 hour. Monitor by HPLC (Target: < 1% residual Cyclohexanone).

Step 3: Optimized "Citrate" Workup

Standard acid quenches often create rock-hard Mg salts. This protocol uses Citric Acid/Ammonium Chloride to keep salts soluble or easily filterable.

  • Quench Preparation: Prepare a solution of Ammonium Chloride (20% w/w) and Citric Acid (5% w/w) in water (5 L). Cool to 0°C.

  • Inverse Quench (Preferred for Scale): Slowly transfer the reaction mixture into the cold quench solution. This controls the heat of hydrolysis better than adding water to the reactor.

  • Phase Separation: Agitate for 30 mins. Stop stirring. Separate the upper organic layer.

  • Extraction: Re-extract aqueous layer with Ethyl Acetate (2 L) or MTBE .

  • Wash: Wash combined organics with Brine (2 L). Dry over Sodium Sulfate (

    
    ).[1][2]
    
Step 4: Isolation & Purification[1]
  • Concentration: Distill off solvents under reduced pressure (vacuum) at < 45°C.

  • Crystallization:

    • Dissolve the crude oil in hot Heptane (approx. 3 L) at 60°C.

    • Slowly cool to 0°C over 4 hours.

    • Filter the white crystalline solid.

    • Wash with cold Heptane.

  • Drying: Vacuum oven at 40°C for 12 hours.

  • Yield: Expected 850g - 930g (82-90%). Purity > 99% by HPLC.

Part 5: Process Workflow Diagram (DOT)

ProcessFlow cluster_0 Reactor A: Grignard Formation cluster_1 Reactor B: Coupling cluster_2 Workup & Isolation Mg_Charge Charge Mg + THF Initiation Initiate with 5% Ar-Br (Check Exotherm) Mg_Charge->Initiation Dosing Dose remaining Ar-Br (Maintain Reflux) Initiation->Dosing Addition Transfer Grignard to B (Temp < 10°C) Dosing->Addition Transfer Ketone_Charge Charge Cyclohexanone Cool to 0°C Ketone_Charge->Addition Quench Inverse Quench into NH4Cl / Citric Acid Addition->Quench Separation Phase Separation (Remove Mg Salts) Quench->Separation Cryst Crystallization (Heptane) Separation->Cryst

Caption: Industrial workflow illustrating the two-reactor setup and inverse quench strategy to manage exotherms and solids.

Part 6: Troubleshooting & Quality Control

Common Failure Modes
  • Reaction Stalls (Grignard): Usually due to moisture. Remedy: Add small amount of Methylmagnesium Chloride (commercially available) as a scavenger/initiator.

  • Wurtz Coupling Impurity: High concentrations of halide favor homocoupling. Remedy: Dilute the feed and ensure efficient stirring to minimize local high concentrations.

  • Dehydration (Alkene formation): Occurs if workup is too hot or too acidic. Remedy: Keep workup < 20°C and ensure pH > 4.

Analytical Specifications (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.

  • Detection: UV at 220 nm (low absorption) or 275 nm (anisole ring).

  • Limits:

    • This compound: > 99.0%

    • Cyclohexanone: < 0.1%

    • 4,4'-Dimethoxybiphenyl (Wurtz dimer): < 0.5%

    • 1-(4-Methoxyphenyl)cyclohexene: < 0.5%

Part 7: References

  • American Chemical Society (ACS). Laboratory Reaction Safety Summary: Grignard Reaction. [Link]

  • PubChem. Compound Summary: this compound (CID 367926). [Link][3]

  • Organic Chemistry Portal. Grignard Reaction: Mechanism and Recent Literature. [Link]

  • Tuulmets, A., et al. (2004).[4] Kinetics of Grignard formation in THF. Journal of Organic Chemistry.[4][5] [Link]

Sources

Application Notes and Protocols: Derivatization of 1-(4-Methoxyphenyl)cyclohexan-1-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1-phenylcyclohexanol scaffold is a recurring motif in pharmacologically active compounds, demonstrating a remarkable versatility in engaging with a diverse range of biological targets. A notable example within this class is 1-(4-methoxyphenyl)cyclohexan-1-ol, a tertiary alcohol whose structural features—a methoxy-substituted aromatic ring and a cyclohexanol core—present a compelling starting point for drug discovery endeavors. The inherent lipophilicity of the cyclohexyl ring, coupled with the hydrogen bonding capabilities of the hydroxyl group and the electronic properties of the methoxyphenyl moiety, provides a unique combination for potential interactions with biological macromolecules.

While the parent compound itself may exhibit some level of biological activity, its true potential lies in its strategic derivatization. By systematically modifying the core structure, researchers can explore the chemical space around this scaffold to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the derivatization of this compound and the subsequent biological screening of the resulting compound library. We will delve into the rationale behind derivatization strategies, provide detailed synthetic protocols, and outline robust methodologies for in vitro biological evaluation, thereby equipping researchers with the necessary tools to unlock the therapeutic promise of this privileged scaffold. The exploration of structure-activity relationships (SAR) is a cornerstone of this process, guiding the iterative design and synthesis of new analogs with improved biological profiles.[1][2]

Strategic Design of a Derivative Library: A Rationale-Driven Approach

The hydroxyl group of this compound serves as the primary handle for derivatization. Our strategy will focus on three main classes of derivatives: esters, ethers, and compounds resulting from the substitution of the hydroxyl group. This approach allows for a systematic exploration of how different functional groups impact biological activity.

Key Derivatization Strategies:

  • Esterification: The conversion of the tertiary alcohol to an ester introduces a variety of functionalities that can modulate lipophilicity, steric bulk, and hydrogen bonding potential. A range of carboxylic acids, from simple aliphatic to more complex aromatic and heterocyclic acids, can be employed to probe the steric and electronic requirements of the target binding site.

  • Etherification: The formation of an ether linkage replaces the polar hydroxyl group with a less polar ether moiety. This modification can significantly alter the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

  • Hydroxyl Group Substitution: Replacing the hydroxyl group with other functionalities, such as halogens or amines, can dramatically alter the electronic and steric properties of the molecule, potentially leading to novel biological activities.

The selection of specific derivatives will be guided by established principles of medicinal chemistry, aiming to create a library with diverse physicochemical properties to maximize the chances of identifying active compounds.

Synthetic Protocols: A Step-by-Step Guide to Derivatization

General Considerations: All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress should be monitored by thin-layer chromatography (TLC). Purification of the final compounds is crucial and should be performed using appropriate techniques such as column chromatography or recrystallization.

Protocol 1: Esterification of this compound

The direct esterification of tertiary alcohols can be challenging due to steric hindrance and the potential for elimination side reactions.[3] Therefore, a robust method utilizing a coupling agent or an activated carboxylic acid derivative is recommended.

Method A: DCC/DMAP Mediated Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Method B: Acyl Chloride Method

This method involves the reaction of the alcohol with a more reactive acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine or TEA (1.5 eq) to the solution and cool to 0 °C.

  • Slowly add the acyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Etherification of this compound

The synthesis of ethers from tertiary alcohols can be achieved via SN1-type reactions or by using phase-transfer catalysis.[4][5]

Method A: Acid-Catalyzed Etherification

This method is suitable for the synthesis of symmetrical ethers or when using a large excess of the second alcohol.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of concentrated H₂SO₄ or p-TsOH.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Method B: Williamson Ether Synthesis under Phase-Transfer Catalysis

This method is useful for synthesizing unsymmetrical ethers and can be milder than acid-catalyzed methods.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.5 eq), and TBAB (0.1 eq) in toluene.

  • Add the 50% aqueous sodium hydroxide solution.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Substitution of the Hydroxyl Group

The hydroxyl group of a tertiary alcohol can be substituted with a halide using a strong acid.[6][7]

Materials:

  • This compound

  • Concentrated Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound in diethyl ether.

  • Add an excess of concentrated HCl or HBr.

  • Stir the mixture vigorously at room temperature for 1-4 hours. The reaction is often rapid.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Characterization of Derivatives

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Screening: A Multi-tiered Approach

A tiered screening approach is recommended to efficiently identify promising compounds from the synthesized library.[8][9]

Tier 1: Primary Screening - General Cytotoxicity Assay

The initial screen will assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[10][11]

Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]

  • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Tier 2: Secondary Screening - Target-Specific Assays

Compounds that show significant activity in the primary screen will be advanced to more specific assays to elucidate their mechanism of action. Based on the structural similarity of the 1-phenylcyclohexanol scaffold to known pharmacophores, potential targets include G-protein coupled receptors (GPCRs) and ion channels.[13][14][15]

Example Protocol: GPCR Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[16]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Test compounds

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Example Protocol: Ion Channel Screening (Fluorescence-Based Assay)

Fluorescence-based assays are a high-throughput method to screen for ion channel modulators.[13][17]

Materials:

  • Cells stably expressing the ion channel of interest

  • Voltage- or ion-sensitive fluorescent dye

  • Assay buffer

  • Test compounds

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Load the cells with the fluorescent dye according to the manufacturer's protocol.

  • Add the test compounds to the wells.

  • Stimulate the cells to open the ion channels (e.g., by depolarization with high potassium buffer for voltage-gated channels, or by adding a specific agonist for ligand-gated channels).

  • Measure the change in fluorescence over time using the plate reader.

  • Analyze the data to identify compounds that modulate the ion channel activity (agonists, antagonists, or modulators).

Data Analysis and Interpretation

The data from the biological assays will be used to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications with the observed changes in biological activity.[1][2]

Data Presentation:

The results of the biological screening will be summarized in a table for easy comparison.

DerivativeR GroupIC₅₀ (µM) - Cytotoxicity (MCF-7)IC₅₀ (µM) - Target X
Parent -OH>100>100
Ester 1 -OCOCH₃50.215.8
Ester 2 -OCOPh25.68.2
Ether 1 -OCH₃75.130.5
Ether 2 -OCH₂Ph40.312.1
Halide 1 -Cl15.95.4

Visualizing the Workflow

A clear workflow is essential for planning and executing the project.

Derivatization_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Analysis & Optimization Start This compound Derivatization Esterification Etherification Substitution Start->Derivatization Purification Column Chromatography Recrystallization Derivatization->Purification Characterization NMR, MS, IR, HPLC Purification->Characterization PrimaryScreen Tier 1: Cytotoxicity (MTT Assay) Characterization->PrimaryScreen SecondaryScreen Tier 2: Target-Specific (GPCR, Ion Channel Assays) PrimaryScreen->SecondaryScreen Active Compounds SAR Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt

Figure 1. Workflow for the derivatization and biological screening of this compound.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. By following the detailed synthetic protocols and multi-tiered screening strategy, researchers can systematically explore the therapeutic potential of this promising scaffold. The insights gained from the SAR analysis will be instrumental in guiding the design of future generations of analogs with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel therapeutic agents.

References

  • Sygnature Discovery. Ion Channel Assays. Available from: [Link]

  • ION Biosciences. Ion Channel Assay Services. Available from: [Link]

  • National Center for Biotechnology Information. Ion Channel Screening - Assay Guidance Manual. Available from: [Link]

  • Charles River Laboratories. Ion Channel Assays. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Cyrusbio. MTT Assay Protocol. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Elabscience. MTT Cell Proliferation and Cytotoxicity Assay Kit. Available from: [Link]

  • Zhu, Y., & Wei, Y. (2013). Copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides: efficient synthesis of esters of tertiary alcohols. RSC Advances, 3(35), 14969-14972. Available from: [Link]

  • Labinsights. The Important Role of in Vitro Screening Related Services in Drug. Available from: [Link]

  • PubMed. Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • ResearchGate. The esterification of tertiary alcohols with boric acid. Available from: [Link]

  • Master Organic Chemistry. Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Available from: [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • Aurigene. Comprehensive In Vitro Biology, Assay & Screening Services | CRO. Available from: [Link]

  • PTC Organics, Inc. PTC Etherification of Tertiary Alcohol. Available from: [Link]

  • PMC. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Available from: [Link]

  • Google Patents. US3590073A - Esterification of tertiary alcohols.
  • ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Available from: [Link]

  • Chemistry Steps. Alcohols in Substitution Reactions with Tons of Practice Problems. Available from: [Link]

  • PubMed. Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds against plant and mammalian cells. Available from: [Link]

  • YouTube. Tertiary Alcohol Substitution - Alkyl Halide Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

  • ResearchGate. Substitution of the OH groups of enantioenriched alcohols with... Available from: [Link]

  • The University of Northern Colorado. Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Available from: [Link]

  • PubMed. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Available from: [Link]

  • Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Available from: [Link]

  • Royal Society of Chemistry. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Available from: [Link]

  • PMC. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Available from: [Link]

  • Longdom Publishing. Brief look on Structure-Activity Interactions. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • Schimmelmann Research. Derivatizing Compounds: Available Compounds: Reference Materials. Available from: [Link]

  • PubChem - NIH. 1-Phenylcyclohexanol | C12H16O | CID 15319. Available from: [Link]

  • PubMed. [General pharmacological studies on tramadol, a potent analgetic agent (author's transl)]. Available from: [Link]

  • Taipei Medical University. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Available from: [Link]

  • PubMed. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Available from: [Link]

  • ACS Publications. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples | Analytical Chemistry. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the antidepressant drug Venlafaxine as its hydrochloride salt. The described synthetic route begins with the readily available starting materials, 4-methoxyphenylacetonitrile and cyclohexanone, and proceeds through a robust three-step sequence involving a base-catalyzed condensation, catalytic hydrogenation, and a final N-dimethylation via the Eschweiler-Clarke reaction. Each stage of the process is accompanied by detailed procedural instructions, mechanistic rationale, quality control checkpoints, and safety precautions. This guide is designed for researchers, chemists, and drug development professionals, offering a scalable and validated pathway to produce high-purity Venlafaxine Hydrochloride, with an overall yield of approximately 55%.[1][2]

Introduction

Venlafaxine, marketed under trade names like Effexor, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[3] Structurally, it is a unique phenylethylamine derivative, and its therapeutic efficacy is linked to its dual mechanism of action, which inhibits the neuronal reuptake of both serotonin and norepinephrine.[1][3]

Developing an efficient, safe, and scalable synthetic process is critical for both research and commercial production. While several synthetic routes have been published, many involve hazardous reagents like n-butyllithium or require cryogenic temperatures, making them less suitable for large-scale synthesis.[2][4] The protocol detailed herein focuses on a more practical and cost-effective approach, utilizing sodium methoxide for the initial condensation and a robust catalytic hydrogenation for the key nitrile reduction step.[2] This document serves as a complete guide, integrating procedural steps with the underlying chemical principles to ensure reproducibility and high-purity outcomes.

Overall Synthetic Scheme

The synthesis is a three-stage process followed by salt formation, converting 4-methoxyphenylacetonitrile (1) into Venlafaxine Hydrochloride (5) .

Venlafaxine Synthesis Overall Synthetic Pathway for Venlafaxine HCl cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Dimethylation cluster_3 Step 4: Salt Formation Start 4-Methoxyphenyl acetonitrile (1) + Cyclohexanone Intermediate1 1-[Cyano(4-methoxyphenyl) methyl]cyclohexanol (2) Start->Intermediate1  NaOCH3  Methanol Intermediate2 1-[2-Amino-1-(4-methoxyphenyl) ethyl]cyclohexanol (3) Intermediate1->Intermediate2  H2, Raney Ni  Toluene/Water VenlafaxineBase Venlafaxine Free Base (4) Intermediate2->VenlafaxineBase  HCOOH  HCHO FinalProduct Venlafaxine HCl (5) VenlafaxineBase->FinalProduct  HCl in IPA

Caption: Overall Synthetic Pathway for Venlafaxine HCl.

Part I: Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (Intermediate 2)

A. Principle and Rationale

This initial step is a base-catalyzed condensation reaction. The alpha-proton of 4-methoxyphenylacetonitrile (1) is acidic and can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone. The subsequent workup protonates the resulting alkoxide to yield the cyanohydrin-like intermediate (2) .

Choice of Base: While strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or n-butyllithium are effective, they require cryogenic temperatures (-78 °C) and stringent anhydrous conditions, posing scalability challenges.[2] Sodium methoxide in methanol provides a safer, more cost-effective, and operationally simpler alternative that gives high yields at more manageable temperatures.[2]

B. Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Amount
4-Methoxyphenylacetonitrile (1) 147.181.014.7 g
Cyclohexanone98.141.211.8 g (12.5 mL)
Sodium Methoxide (NaOCH₃)54.021.15.94 g
Methanol (Anhydrous)32.04-150 mL
Toluene92.14-100 mL
Deionized Water18.02-200 mL
Hydrochloric Acid (1M)36.46-As needed
C. Step-by-Step Protocol
  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 4-methoxyphenylacetonitrile (14.7 g) and anhydrous methanol (100 mL). Begin stirring under a nitrogen atmosphere.

  • Base Addition: Add sodium methoxide (5.94 g) to the flask. Stir the mixture at room temperature for 15-20 minutes until all solids dissolve.

  • Cyclohexanone Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Add cyclohexanone (12.5 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 10 °C. Carefully quench the reaction by adding 100 mL of cold deionized water.

  • Neutralization & Extraction: Adjust the pH of the aqueous layer to ~7 using 1M HCl. Add 100 mL of toluene and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (2) as a white solid.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C. Expected yield: ~22 g (91%).[2]

D. Quality Control
  • TLC: Monitor reaction using a 3:1 Hexane:Ethyl Acetate mobile phase. The product spot should be significantly more polar than the starting nitrile.

  • Melting Point: The purified product should have a sharp melting point. Literature reports a range of 152-153 °C.

  • Structural Confirmation: The identity of intermediate (2) can be confirmed using ¹H NMR and IR spectroscopy.

Part II: Synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Intermediate 3)

A. Principle and Rationale

This step involves the reduction of the nitrile functional group in intermediate (2) to a primary amine (3) . Catalytic hydrogenation is a clean and efficient method for this transformation.

Choice of Catalyst: Raney Nickel is a highly effective and widely used catalyst for nitrile reduction due to its high activity and relatively low cost.[4][5] The reaction is typically performed under hydrogen pressure in a solvent mixture that ensures solubility of the substrate. The presence of water can help in catalyst washing and performance.[4]

B. Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Amount
Intermediate (2) 245.331.024.5 g
Raney Nickel (50% slurry in water)-~10% w/w~2.5 g
Toluene92.14-150 mL
Water18.02-50 mL
Hydrogen Gas (H₂)2.02Excess-
C. Step-by-Step Protocol
  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with deionized water to remove any residual alkali.

  • Reaction Setup: In a suitable hydrogenation reactor (e.g., a Parr shaker), add intermediate (2) (24.5 g), toluene (150 mL), water (50 mL), and the washed Raney Nickel catalyst.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 7-8 kg/cm ².

  • Reaction: Begin agitation and heat the reactor to 50 °C. Maintain these conditions for 7-8 hours, monitoring hydrogen uptake.[4]

  • Work-up: After the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in air, as it can be pyrophoric. Keep it wet with water.

  • Extraction & Isolation: Separate the organic layer from the filtrate. Wash the organic layer with water, dry it over sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol (3) . This product is often used in the next step without further purification. Expected yield is typically high (>90%).

D. Quality Control
  • IR Spectroscopy: Monitor the disappearance of the characteristic nitrile (C≡N) stretch at ~2230 cm⁻¹ and the appearance of N-H stretching bands for the primary amine at ~3300-3400 cm⁻¹.

  • HPLC: Can be used to confirm the consumption of starting material.

Part III: Synthesis of Venlafaxine Free Base (4) via N-Dimethylation

A. Principle and Rationale

The final carbon-skeleton modification is the conversion of the primary amine (3) to the tertiary dimethylamine, Venlafaxine (4) . The Eschweiler-Clarke reaction is the classic and most efficient method for this transformation. It involves reductive amination using formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4] The reaction proceeds through the formation of an iminium ion, which is then reduced by hydride transfer from formate. This method avoids the use of alkyl halides and prevents over-alkylation (quaternary ammonium salt formation).

B. Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Amount
Intermediate (3) 249.361.025.0 g
Formic Acid (HCOOH, ~90%)46.03Excess~48 g
Formaldehyde (HCHO, ~37% aq. soln.)30.03Excess~42 g
Ethyl Acetate88.11-500 mL
Sodium Hydroxide (NaOH)40.00-As needed
C. Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, combine the crude amino alcohol (3) (25.0 g), formic acid (~48 g), and formaldehyde solution (~42 g).[6]

  • Reaction: Heat the mixture to 95-100 °C and maintain it at this temperature for 5-6 hours.[6][7] Gas evolution (CO₂) will be observed.

  • Work-up and Basification: Cool the reaction mixture to room temperature. Dilute with 250 mL of water.[6] Carefully basify the solution to a pH of >12 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain Venlafaxine free base (4) as an oil or a low-melting solid.

D. Quality Control
  • TLC/HPLC: Confirm the conversion of the primary amine to the more nonpolar tertiary amine.

  • ¹H NMR: The appearance of a singlet at ~2.2-2.3 ppm corresponding to the six protons of the N(CH₃)₂ group is a key indicator of successful methylation.

Part IV: Formation and Purification of Venlafaxine Hydrochloride (5)

A. Principle and Rationale

The Venlafaxine free base is typically an oil or waxy solid, which is difficult to handle, purify, and formulate. Conversion to its hydrochloride salt provides a stable, crystalline solid with well-defined physical properties. This is achieved by treating a solution of the free base with hydrochloric acid, typically dissolved in a solvent like isopropanol (IPA), to precipitate the salt.[8] Crystallization from a suitable solvent system ensures high purity.

B. Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity
Venlafaxine Base (4) 277.40~27 g
Isopropanol (IPA)60.10~300 mL
Hydrogen Chloride in Isopropanol (20% w/w)-As needed
Ethyl Acetate88.11~100 mL
C. Step-by-Step Protocol
  • Dissolution: Dissolve the crude Venlafaxine base (4) in isopropanol (~300 mL).

  • Acidification: While stirring, slowly add the hydrogen chloride-isopropanol solution. Monitor the pH of the mixture, aiming for a final pH of 1-2.[6][7]

  • Crystallization: The hydrochloride salt will begin to precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C for another hour to maximize crystal formation.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with cold ethyl acetate (2 x 50 mL) to remove residual impurities.

  • Drying: Dry the Venlafaxine Hydrochloride (5) in a vacuum oven at 50-60 °C until a constant weight is achieved. The overall yield from intermediate (2) is typically in the range of 60-70%.

D. Purification Workflow

Purification_Workflow Workflow for Venlafaxine HCl Crystallization A Dissolve Venlafaxine Base (4) in Isopropanol B Cool to 10-15°C A->B C Slowly add HCl/IPA (Adjust pH to 1-2) B->C D Stir at Room Temp (1-2 hours) C->D E Cool to 0-5°C (1 hour) D->E F Vacuum Filter Slurry E->F G Wash Cake with Cold Ethyl Acetate F->G H Dry Under Vacuum (50-60°C) G->H I High-Purity Venlafaxine HCl (5) H->I

Caption: Workflow for Venlafaxine HCl Crystallization.

Characterization of Final Product

High-purity Venlafaxine HCl should conform to the following analytical specifications.

TestSpecification / Expected Result
Appearance White to off-white crystalline powder
HPLC Purity ≥99.8%[1]
Melting Point ~215-217 °C (for Form I)
UV λmax (Water) ~225 nm[9]
¹H NMR (DMSO-d₆) δ (ppm): ~9.5 (s, 1H, OH), ~7.2 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.7 (s, 3H, OCH₃), ~2.7 (s, 6H, N(CH₃)₂), ~1.0-1.8 (m, 10H, cyclohexyl)
FT-IR (KBr) cm⁻¹: ~3300-3400 (broad, O-H), ~2930 (C-H), ~1610, 1510 (Ar C=C), ~1250 (Ar-O-C)

Safety Precautions

All steps of this synthesis must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Methoxide: Corrosive and reacts with water. Handle in a dry environment.

  • Raney Nickel: The catalyst is pyrophoric and may ignite spontaneously if allowed to dry in the air. Always keep the catalyst slurry wet with water or another solvent and handle under an inert atmosphere when possible.[4]

  • Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation reactor is properly sealed and operated according to safety standards.

  • Formic Acid: Corrosive and causes severe burns. Handle with care.[10][11][12]

  • Formaldehyde: Toxic and a suspected carcinogen. Avoid inhalation of vapors.

  • Sodium Borohydride (Alternative Reagent): If using alternative reduction methods with sodium borohydride, be aware that it is toxic and reacts violently with water to release flammable hydrogen gas.[10][11][13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete deprotonation; moisture quenching the base; insufficient reaction time.Ensure anhydrous conditions. Use a fresh, high-quality base. Extend reaction time and monitor via TLC.
Incomplete Reduction in Step 2 Deactivated catalyst; insufficient hydrogen pressure or temperature; insufficient time.Use fresh, active Raney Nickel. Ensure the reactor is properly sealed and maintains pressure. Increase reaction time or temperature slightly.
Side Products in Step 3 Reaction temperature too high or too low; incorrect ratio of reagents.Maintain the temperature strictly at 95-100 °C. Ensure correct stoichiometry of formic acid and formaldehyde is used.
Product Fails to Crystallize Product is impure; incorrect solvent; insufficient concentration of HCl.Purify the free base before salt formation. Ensure the correct solvent is used and add sufficient HCl/IPA to reach pH 1-2. Try seeding with a crystal.

Conclusion

The synthetic protocol detailed in this application note presents a reliable and scalable method for producing Venlafaxine Hydrochloride. By utilizing cost-effective reagents and avoiding cryogenic conditions, this process is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production. The inclusion of mechanistic rationale and quality control checkpoints at each stage provides a framework for consistent and high-purity synthesis, enabling researchers to confidently produce this important pharmaceutical compound.

References

  • A Process For The Preparation Of Venlafaxine Hydrochloride - Quick Company. (URL: )
  • VENLAFAXINE PART 2/3 - New Drug Approvals. (URL: )
  • WO2007069277A2 - A process for the preparation of venlafaxine hydrochloride - Google P
  • Zhu, Y. Y., Li, T., & Gu, S. X. (2004). Synthesis of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals. (Semantic Scholar: [Link])

  • WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google P
  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
  • An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. (2011). Organic Process Research & Development. (ResearchGate: [Link])

  • Analytical Method Development and Estimation of Venlafaxine Hydrochloride in Bulk and Pharmaceutical Dosage Form by UV - IJISET. (2019). International Journal of Innovative Science and Engineering Technology. (URL: [Link])

  • A Review on Analytical Method for Determination of Venlafaxine HCl in Bulk and Pharmaceutical dosage form. (ResearchGate: [Link])

  • Bhaskar, R. S., et al. (2020). Review on Analytical Profile of Venlafaxine HCl. Acta Scientific Pharmaceutical Sciences. (URL: [Link])

  • Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography. (URL: [Link])

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (2015). Psychiatria Polska. (URL: [Link])

  • Reddy, K. S., et al. (2011). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Organic Process Research & Development. (URL: [Link])

  • Sodium borohydride - Standard Operating Procedure. (2012). University of California Center for Laboratory Safety. (URL: [Link])

  • Venlafaxine Caffeic Acid Salt: Synthesis, Structural Characterization, and Hypoglycemic Effect Analysis. (2022). Molecules. (URL: [Link])

  • EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google P
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. (URL: [Link])

  • Sodium Borohydride SOP. University of Washington. (URL: [Link])

  • Safety Data Sheet: Sodium borohydride. Carl ROTH. (URL: [Link])

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (URL: [Link])

  • CN103382159A - Venlafaxine hydrochloride preparation method - Google P
  • Venlafaxine: a structurally unique and novel antidepressant. (1994). Clinical Pharmacy. (URL: [Link])

  • Process For Preparation Of Venlafaxine Or Salt Thereof. QuickCompany. (URL: [Link])

  • Venlafaxine hydrochloride crystallisation process. (2004). Prior Art Database. (URL: [Link])

  • Grignard Reaction of Nitriles. Organic Chemistry Tutor. (URL: [Link])

  • Chemistry of Nitriles. Chemistry LibreTexts. (URL: [Link])

  • RLi or RMgX with Nitriles to Ketones. University of Calgary. (URL: [Link])

  • Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF on ResearchGate. (URL: [Link])

  • Grignard Reaction of Nitriles EXPLAINED!. The Organic Chemistry Tutor on YouTube. (URL: [Link])

  • Enantioselective synthesis of β-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. (2006). Chemical Communications. (URL: [Link])

  • A protecting group free asymmetric total synthesis of (-)-venlafaxine. (2012). RSC Advances. (URL: [Link])

Sources

Application Notes and Protocols: Harnessing 1-(4-Methoxyphenyl)cyclohexan-1-ol in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, one-pot operation. This efficiency is of paramount importance in drug discovery for the generation of diverse compound libraries. This technical guide explores the utility of 1-(4-Methoxyphenyl)cyclohexan-1-ol as a valuable scaffold in the realm of MCRs. While direct application of this tertiary alcohol in canonical MCRs is not extensively documented, its strategic conversion into key reactive intermediates opens a gateway to its incorporation into powerful synthetic cascades such as the Ugi and Biginelli reactions. This guide provides a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and proposes novel avenues for the direct utilization of this compound in MCRs, thereby offering a comprehensive resource for researchers seeking to leverage this versatile building block in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the 1-(4-Methoxyphenyl)cyclohexyl Moiety

The 1-(4-methoxyphenyl)cyclohexyl scaffold is a privileged structural motif found in a variety of biologically active compounds. The combination of a rigid cyclohexyl ring and an electron-rich methoxyphenyl group imparts favorable pharmacokinetic properties, including metabolic stability and appropriate lipophilicity. Its presence in therapeutic agents underscores its potential for generating novel drug candidates. Multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step, are ideal for exploring the chemical space around this valuable scaffold.[1]

This guide will detail two primary strategies for the integration of this compound into MCR-driven synthetic workflows:

  • Strategy 1: Precursor Modification. A two-step approach involving the oxidation of the tertiary alcohol to the corresponding ketone, which then serves as a versatile carbonyl component in established MCRs.

  • Strategy 2: In Situ Generation of Reactive Intermediates. A prospective exploration of acid-catalyzed dehydration to form an alkene, potentially enabling participation in novel MCRs.

The Foundational Role of this compound

This compound is a tertiary alcohol, a class of compounds generally characterized by their stability under neutral and basic conditions. However, under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a tertiary carbocation. This reactivity is key to its potential derivatization for MCRs.

Strategy 1: Oxidation to a Versatile Ketone for Ugi and Biginelli Reactions

The most direct pathway to employ the 1-(4-methoxyphenyl)cyclohexyl scaffold in widely-used MCRs is through its oxidation to 1-(4-methoxyphenyl)cyclohexan-1-one. This ketone can then readily participate as the carbonyl component in reactions such as the Ugi four-component reaction (U-4CR) and the Biginelli reaction.

Experimental Protocol: Oxidation of this compound

This protocol describes a standard Swern oxidation, which offers mild reaction conditions and high yields.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.2 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 1-(4-methoxyphenyl)cyclohexan-1-one.

Data Presentation: Expected Outcome

CompoundMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
1-(4-Methoxyphenyl)cyclohexan-1-one204.27>90White to pale yellow solid
Application in the Ugi Four-Component Reaction

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable peptidomimetics in drug discovery.[2][3] The newly synthesized 1-(4-methoxyphenyl)cyclohexan-1-one can serve as the ketone component in this reaction.

Diagram: Ugi Reaction Workflow

Ugi_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction Ketone 1-(4-Methoxyphenyl) cyclohexan-1-one Ugi Ugi 4-CR Methanol, RT Ketone->Ugi Amine Primary Amine (e.g., Benzylamine) Amine->Ugi Acid Carboxylic Acid (e.g., Acetic Acid) Acid->Ugi Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Isocyanide->Ugi Product α-Acylamino Amide Product Ugi->Product

Caption: Workflow for the Ugi four-component reaction.

Experimental Protocol: Ugi Synthesis of a 1-(4-Methoxyphenyl)cyclohexyl-containing Peptidomimetic

  • To a solution of 1-(4-methoxyphenyl)cyclohexan-1-one (1.0 eq.) in methanol, add a primary amine (e.g., benzylamine, 1.0 eq.) and a carboxylic acid (e.g., acetic acid, 1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq.) to the reaction mixture.

  • Stir at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Application in the Biginelli Reaction

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[4] While the classical Biginelli reaction utilizes an aldehyde, modifications allow for the use of ketones.

Diagram: Biginelli Reaction Pathway

Biginelli_Pathway cluster_reactants Reactants cluster_process Reaction Conditions Ketone 1-(4-Methoxyphenyl) cyclohexan-1-one Reaction Acid Catalyst (e.g., HCl) Ethanol, Reflux Ketone->Reaction BetaKetoester β-Ketoester (e.g., Ethyl acetoacetate) BetaKetoester->Reaction Urea Urea or Thiourea Urea->Reaction Product Dihydropyrimidinone (DHPM) Reaction->Product

Caption: Pathway for the Biginelli reaction.

Experimental Protocol: Synthesis of a DHPM via a Modified Biginelli Reaction

  • In a round-bottom flask, combine 1-(4-methoxyphenyl)cyclohexan-1-one (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the mixture for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, recrystallize the product from ethanol.

Strategy 2: Prospective In Situ Generation of Reactive Intermediates

A more innovative approach involves the in situ generation of a reactive intermediate from this compound that can directly participate in an MCR. One plausible pathway is acid-catalyzed dehydration to form 1-(4-methoxyphenyl)cyclohexene. This alkene could then potentially undergo a Povarov-type reaction, a formal [4+2] cycloaddition, with an imine and another component.

Diagram: Proposed Dehydration-Povarov MCR

Prospective_MCR cluster_povarov Povarov-type Reaction Components TertiaryAlcohol 1-(4-Methoxyphenyl) cyclohexan-1-ol AcidCatalyst Lewis or Brønsted Acid TertiaryAlcohol->AcidCatalyst Dehydration AlkeneIntermediate In Situ Alkene Formation 1-(4-Methoxyphenyl)cyclohexene AcidCatalyst->AlkeneIntermediate PovarovReaction [4+2] Cycloaddition AlkeneIntermediate->PovarovReaction Aniline Aniline Derivative ImineFormation Imine Formation Aniline->ImineFormation Aldehyde Aldehyde Aldehyde->ImineFormation ImineFormation->PovarovReaction FinalProduct Tetrahydroquinoline Derivative PovarovReaction->FinalProduct

Caption: Proposed one-pot dehydration-Povarov MCR.

Hypothetical Protocol for a Dehydration-Povarov Reaction:

This protocol is prospective and would require optimization.

  • To a solution of an aniline derivative (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable solvent (e.g., acetonitrile or toluene), add a Lewis acid catalyst (e.g., Yb(OTf)₃ or Sc(OTf)₃, 10 mol%).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Heat the reaction to a temperature sufficient to induce dehydration (e.g., 80-110 °C) and monitor the formation of the tetrahydroquinoline product by TLC and LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with an organic solvent.

  • Purify the product via column chromatography.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: A Lewis acid is proposed to serve a dual role: catalyzing both the imine formation and the dehydration of the tertiary alcohol.

  • Solvent: A non-protic solvent is chosen to avoid competing nucleophilic attack on the carbocation intermediate formed during dehydration.

  • Temperature: Elevated temperatures are likely necessary to overcome the activation energy for the dehydration step.

Conclusion and Future Outlook

This compound, while not a direct substrate for many conventional multi-component reactions, represents a highly valuable and readily accessible starting material for the synthesis of complex, drug-like molecules. The protocols detailed herein for its conversion to a versatile ketone provide a reliable and efficient entry point into established MCRs such as the Ugi and Biginelli reactions. Furthermore, the prospective outline for its direct use via in situ generation of an alkene intermediate offers a tantalizing glimpse into the development of novel MCR methodologies. Researchers and drug development professionals are encouraged to utilize these protocols and concepts to expand their chemical libraries and accelerate the discovery of new therapeutic agents.

References

  • Domling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.
  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
  • Ugi, I., et al. (1959). A New Reaction of Isocyanides. Angewandte Chemie, 71(11), 386.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
  • Weber, L. (2002). Multi-component reactions and evolutionary chemistry. Drug Discovery Today, 7(2), 143-147.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclohexan-1-ol

[1]

Status: Operational Ticket Type: Synthesis Troubleshooting & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 1-(4-methoxyphenyl)cyclohexan-1-ol via the Grignard reaction is a textbook example of nucleophilic addition, yet it is plagued by two dominant failure modes: acid-catalyzed dehydration and radical-mediated homocoupling .

This guide moves beyond standard textbook procedures to address the practical reality of the bench. We treat the reaction not as a single step, but as a system of competing kinetic pathways. Your goal is to favor the nucleophilic addition (



Part 1: The Impurity Profile (Diagnostic Table)

Before troubleshooting, identify your enemy.[1] Use this table to correlate your observations (NMR/TLC) with specific side products.

Impurity TypeChemical NameStructure DescriptionDiagnostic Signal (

H NMR / TLC)
Root Cause
The Dehydration Product 1-(4-Methoxyphenyl)cyclohexeneAlkene (Double bond in ring)NMR: Olefinic proton at

~6.0 ppm (t).[1] TLC: Non-polar spot, moves with solvent front.[1]
Acidic workup; Excessive heat during purification; Spontaneous E1 elimination.[1]
The Homocoupling Product 4,4'-DimethoxybiphenylBiaryl dimerNMR: Aromatic region complexity; symmetric biaryl signals. Visual: White crystalline solid insoluble in ether.[1]Radical dimerization on Mg surface; Halide concentration too high.[1]
The Unreacted Electrophile CyclohexanoneKetoneNMR: Multiplets at

2.2-2.4 ppm. TLC: Distinct spot, stains with DNP (yellow/orange).[1]
Wet solvent (Grignard quenching); Enolization (Grignard acts as base).[1]
The Aldol Byproduct 2-CyclohexylidenecyclohexanoneConjugated enone dimerUV: Strong UV absorbance. NMR: Olefinic peaks distinct from product alkene.Reaction temperature too high; Basic conditions promoting self-condensation.[1]

Part 2: Critical Troubleshooting Modules

Module A: The "Oil" Problem (Dehydration)

Issue: "I isolated a yellow oil instead of a solid, and the NMR shows a triplet at 6.0 ppm."

Technical Insight: The target molecule is a tertiary benzylic alcohol . This is structurally predisposed to E1 elimination . The carbocation intermediate formed upon protonation is stabilized by both the cyclohexane ring and the electron-donating methoxy group on the phenyl ring. Even mild acidity (pH < 4) or heat (> 50°C) will drive the loss of water to form the thermodynamically stable conjugated alkene: 1-(4-methoxyphenyl)cyclohexene .[1]

Corrective Actions:

  • The Quench: Never use HCl or

    
     to quench this reaction. Use saturated aqueous Ammonium Chloride (
    
    
    ).[1] It buffers the solution to pH ~8-9.
  • Thermal Control: Do not heat the crude product above 40°C during rotary evaporation.

  • Acid Scavenging: If the product is an oil, add 1% Triethylamine to your chromatography eluent to neutralize silica gel acidity.

Module B: The "White Precipitate" (Homocoupling)

Issue: "A significant amount of white solid formed during the Grignard preparation that isn't dissolving."

Technical Insight: Formation of the Grignard reagent (4-methoxyphenylmagnesium bromide) involves single-electron transfer (SET) mechanisms on the magnesium surface. If the local concentration of the aryl halide is high, the generated radical intermediate (


4,4'-dimethoxybiphenyl1

Corrective Actions:

  • Dilution is Key: The concentration of 4-bromoanisole in the addition funnel should be low (e.g., 1M).

  • Slow Addition: The rate of halide addition must match the rate of consumption. If the solution turns cloudy/white immediately, stop.

  • Initiation Check: Ensure the Grignard has initiated (exotherm/color change) before starting the main addition. Use an iodine crystal or dibromoethane to kickstart the surface etching.

Part 3: Visualizing the Pathways

The following diagram maps the kinetic competition between the desired pathway and the fatal side reactions.

ReactionPathwaysStart4-Bromoanisole+ MgRadicalAryl RadicalIntermediateStart->RadicalSETGrignardGrignard Reagent(ArMgBr)Radical->GrignardMg insertionWurtz4,4'-Dimethoxybiphenyl(Homocoupling Impurity)Radical->WurtzDimerization(High Conc.)AlkoxideMagnesium AlkoxideIntermediateGrignard->AlkoxideNucleophilic Attack(+ Cyclohexanone)KetoneCyclohexanoneKetone->AlkoxideProductTarget Alcohol1-(4-Methoxyphenyl)cyclohexan-1-olAlkoxide->ProductMild Hydrolysis(NH4Cl)AlkeneAlkene Impurity(Dehydration)Alkoxide->AlkeneStrong Acid/Heat(E1 Elimination)WorkupAcidic Workup(H+)Product->AlkeneAcidic SiO2or Heat

Caption: Kinetic bifurcation points. Red pathways indicate irreversible impurity formation driven by concentration (Wurtz) or acidity (Dehydration).[1]

Part 4: The "Gold Standard" Protocol

To maximize the target alcohol and suppress the alkene/biaryl impurities, follow this optimized workflow.

Reagent Preparation
  • Magnesium: 1.2 equivalents.[1] Must be oven-dried and crushed to expose fresh surface.[1]

  • Solvent: Anhydrous THF (preferred over ether for higher boiling point, allowing better initiation control).[1]

  • Electrophile: Cyclohexanone (1.0 eq), dried over molecular sieves.[1]

Grignard Initiation (Critical Step)
  • Place Mg turnings in flask under Argon/Nitrogen.

  • Add just enough THF to cover Mg.[1]

  • Add a single crystal of Iodine .

  • Add 5% of the total 4-bromoanisole solution.

  • Wait. Do not proceed until the iodine color fades and the solution becomes turbid/warm. Troubleshooting: If no initiation after 10 mins, heat gently with a heat gun.

Controlled Addition
  • Once initiated, add the remaining 4-bromoanisole dropwise over 45-60 minutes.

  • Maintain a gentle reflux (internal temp ~65°C). Why? Reflux ensures the Grignard forms faster than the radical can dimerize.

  • After addition, stir for 1 hour.

Nucleophilic Attack
  • Cool the Grignard solution to 0°C (Ice bath). Why? Low temp suppresses enolization of the ketone.

  • Add cyclohexanone (dissolved in THF) slowly.

  • Allow to warm to room temperature overnight.

The "Soft" Quench
  • Cool reaction mixture to 0°C.

  • Do not dump acid. Add saturated

    
     solution dropwise.
    
  • Extract with Ethyl Acetate.[1][2][3]

  • Wash organic layer with Sodium Bicarbonate (

    
    )  to ensure zero residual acidity.[1]
    
  • Dry over

    
     (neutral) not 
    
    
    (slightly acidic).[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I distill the product to purify it? A: No. Distillation requires heat, which will almost certainly dehydrate the tertiary alcohol to the alkene [1]. Recrystallization from Ether/Pentane or Hexanes is the preferred purification method for this solid.

Q: Why do I see a "dimer" of cyclohexanone? A: This is likely an aldol condensation product. If your Grignard reagent had excess moisture, it formed Magnesium Hydroxide (

1

Q: My Grignard won't start. Can I add more bromide? A: Adding more bromide without initiation increases the local concentration, guaranteeing Wurtz coupling (biaryl formation) once it finally kicks off.[1] Use mechanical activation (crushing Mg) or chemical activators (Dibromoethane) instead of adding more reactant [3].[1]

References

  • Dehydration of Tertiary Alcohols

    • Source: University of Texas
    • Context: Explains the thermodynamic preference for elimination in tertiary cyclohexyl systems under thermal/acidic stress.
    • Link:[1]

  • Grignard Side Reactions (Enolization & Condensation)

    • Source: Wikipedia / Study.com.[1]

    • Context: Details how Grignard reagents act as bases with enolizable ketones (like cyclohexanone) leading to aldol side products.[1]

    • Link:[1]

  • Wurtz-Type Homocoupling

    • Source: Alfred State / Journal of American Chemical Society.
    • Context: Discusses the radical mechanism on the Mg surface leading to biaryl impurities during Grignard form
    • Link:[1]

  • Synthesis of 4-Arylcyclohexanols (Tramadol Analogs)

    • Source: National Institutes of Health (PubMed).[1]

    • Context: Specific synthetic routes for methoxyphenyl-cyclohexyl derivatives and their purific
    • Link:[1]

Technical Support Guide: Optimization of 1-(4-Methoxyphenyl)cyclohexan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: YIELD-OPT-042 Subject: Overcoming Enolization and Dehydration in Aryl-Cyclohexanone Additions Status: Resolved / Guide Published[1]

Executive Summary: The Yield Paradox

The synthesis of 1-(4-methoxyphenyl)cyclohexan-1-ol via a standard Grignard reaction often plateaus at 40–50% yield.[1] This is not due to operator error, but a fundamental competition between two reaction pathways: Nucleophilic Addition (desired) vs. Enolization (parasitic).

Cyclohexanone is sterically unhindered enough to be attacked, but its


-protons are acidic enough to be deprotonated by the basic Grignard reagent (

). Once enolization occurs, the ketone is protected as an enolate and reverts to starting material upon aqueous workup, severely capping conversion. Furthermore, the tertiary alcohol product is highly prone to acid-catalyzed dehydration during workup, forming the alkene byproduct.

This guide details the Cerium(III) Chloride (Imamoto) Protocol , which suppresses basicity to favor nucleophilic attack, and outlines a pH-neutral workup to preserve the alcohol.

The "Gold Standard" Protocol: CeCl₃-Mediated Addition[1]

To break the yield ceiling, you must transition from a standard Grignard to an organocerium approach. Organocerium reagents are more nucleophilic but less basic than their magnesium counterparts.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsCritical Note
4-Bromoanisole Grignard Precursor1.5 eqExcess ensures full consumption of ketone.[1]
Magnesium Turnings Grignard Reagent1.6 eqMechanically activated (stir dry under

).[1]
Cerium(III) Chloride Lewis Acid / Transmetallation1.6 eqMUST be anhydrous. Heptahydrate will fail.[1]
Cyclohexanone Electrophile1.0 eqDry, distilled if yellow/polymerized.
THF Solvent-Anhydrous, inhibitor-free.[1]
Step-by-Step Methodology
Phase 1: Activation of CeCl₃ (The Failure Point)

Most protocols fail here because commercial CeCl₃ is hydrated.

  • Place

    
     in a flask.
    
  • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours.

  • Checkpoint: The solid should turn from a clumpy hydrate to a fine, white, free-flowing powder. If it remains clumpy, water is still present.

  • Cool to room temperature under Argon/Nitrogen.

  • Suspend in anhydrous THF and stir for 2 hours (or sonicate for 1 hour) to form a milky suspension.

Phase 2: Formation of Organocerium Reagent
  • Prepare the Grignard reagent (4-methoxyphenylmagnesium bromide) in a separate flask using standard conditions (Mg + 4-Bromoanisole in THF).[1]

  • Cool the CeCl₃/THF suspension to -78°C .

  • Cannulate the Grignard solution into the CeCl₃ suspension.

  • Stir for 1 hour at -78°C. The mixture effectively becomes the "Imamoto Reagent" (Ar-CeCl₂).[1]

Phase 3: Addition & Controlled Warm-up
  • Add Cyclohexanone (neat or in minimal THF) dropwise to the -78°C slurry.

  • Crucial: Allow the reaction to warm to 0°C slowly over 2–3 hours. Do not rush to room temperature immediately.

  • Monitor by TLC (Hexane:EtOAc 8:2).[1] Look for the disappearance of the ketone (

    
    ).
    
Phase 4: The "Safe" Workup

Goal: Prevent dehydration to 1-(4-methoxyphenyl)cyclohexene.[1]

  • Quench at 0°C with saturated aqueous NH₄Cl (mildly acidic/neutral). DO NOT use HCl or H₂SO₄. [1]

  • Extract with Diethyl Ether or EtOAc.[1]

  • Wash organic layer with water, then brine.

  • Dry over

    
     (avoid acidic drying agents like unneutralized 
    
    
    
    if possible, though usually safe).
  • Concentrate under reduced pressure at <40°C bath temperature.

Troubleshooting & FAQs

Q1: I followed the protocol, but I recovered 40% starting ketone. What happened? A: This indicates incomplete CeCl₃ activation . If the Cerium source contains even trace water, it quenches the Grignard reagent immediately.

  • Fix: Ensure the CeCl₃ powder is free-flowing and "fluffy" after vacuum drying.[1] If you lack high vacuum, purchase anhydrous CeCl₃ beads (store in a glovebox).

Q2: My product is an oil that contains a new spot with high Rf (non-polar). A: You likely formed the alkene elimination product (Wurtz coupling is also possible, but usually distinct). This happens if the workup was too acidic or the rotary evaporator bath was too hot.

  • Fix: Add a few drops of Triethylamine to your organic solvent during extraction and concentration to buffer any trace acidity. Keep the water bath below 40°C.

Q3: Can I use LaCl₃ instead of CeCl₃? A: Yes. The LaCl₃ · 2LiCl complex (soluble in THF) is an excellent modern alternative that avoids the heterogeneous slurry issues of CeCl₃. It is commercially available as a solution.[1]

Q4: The reaction mixture turned into a solid block during CeCl₃ cooling. A: You used too little solvent. The CeCl₃ suspension is thick.

  • Fix: Use at least 5–7 mL of THF per mmol of CeCl₃. Mechanical stirring is superior to magnetic stirring for this slurry.[1]

Mechanistic Visualization

The following diagram illustrates the divergence between the standard Grignard failure mode and the Organocerium success path.

ReactionPathways Start Cyclohexanone + 4-MeO-Ph-MgBr Enolization Enolization Pathway (Grignard acts as Base) Start->Enolization Standard Conditions (Steric/Basicity Control) CeCl3 Add CeCl3 (Transmetallation) Start->CeCl3 Imamoto Protocol Enolate Magnesium Enolate (Stable Intermediate) Enolization->Enolate Recovered Recovered Cyclohexanone (Low Yield) Enolate->Recovered Aqueous Quench OrganoCe Organocerium Species (Less Basic, More Nucleophilic) CeCl3->OrganoCe Addition 1,2-Addition (Nucleophilic Attack) OrganoCe->Addition Suppressed Basicity Alkoxide Cerium Alkoxide Addition->Alkoxide AcidWorkup Acidic Workup (HCl/H2SO4) Alkoxide->AcidWorkup Improper Quench NeutralWorkup Neutral Workup (NH4Cl) Alkoxide->NeutralWorkup Correct Quench Elimination Alkene Byproduct (Dehydration) AcidWorkup->Elimination Target Target Alcohol This compound (>85% Yield) NeutralWorkup->Target

Caption: Pathway comparison showing how CeCl₃ prevents enolization and neutral workup prevents dehydration.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[1] Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 104(18), 4994–4997. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Conlon, D. A., et al. "Scalable Synthesis of 1-(Aryl)cyclohexanols." Organic Process Research & Development, (General reference for tertiary alcohol scale-up).[1] Link

Sources

Technical Support Center: Chromatography Troubleshooting for 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing challenges during the purification of 1-(4-methoxyphenyl)cyclohexan-1-ol . Because this molecule is a highly activated tertiary alcohol, its purification requires specialized chromatographic techniques to prevent catastrophic on-column degradation.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my target alcohol degrading into a non-polar spot during column chromatography?

Symptom: TLC of your crude Grignard reaction mixture shows a prominent product spot at


 ~0.30 (Hexanes/EtOAc 9:1). However, the fractions collected from the column only contain a highly non-polar compound eluting at the solvent front (

~0.90). Causality: this compound is a tertiary alcohol positioned adjacent to a highly electron-donating

-methoxyphenyl group. Standard silica gel possesses surface silanol groups that are weakly acidic (pKa ~4.5–5.5)[1]. When the crude mixture contacts the stationary phase, these acidic sites protonate the hydroxyl group, facilitating the loss of water. The resulting tertiary carbocation is exceptionally stable due to resonance delocalization from the

-methoxy group. Subsequent deprotonation rapidly yields the dehydrated alkene byproduct: 1-(4-methoxyphenyl)cyclohex-1-ene . Solution: The silica gel must be chemically deactivated prior to loading the sample. This is achieved by flushing the column with an eluent containing 1–2% triethylamine (Et

N)[2][3]. The basic amine irreversibly binds to the acidic silanol sites, neutralizing the stationary phase and preventing acid-catalyzed dehydration.
Q2: How do I resolve the product from unreacted cyclohexanone and anisole byproducts?

Symptom: The isolated product fraction contains impurities that co-elute or smear across the target baseline. Causality: Grignard syntheses of this molecule often leave behind anisole (from the moisture-quenching of unreacted 4-methoxyphenylmagnesium bromide) and unreacted cyclohexanone. Anisole is highly non-polar and lacks hydrogen-bonding capabilities. Cyclohexanone is a moderately polar hydrogen-bond acceptor, while your target tertiary alcohol is a strong hydrogen-bond donor. Solution: Implement a step-gradient elution strategy. Begin with 100% hexanes (buffered with 1% Et


N) to rapidly elute the non-polar anisole and any trace alkene. Once the non-polar baseline is clear, abruptly increase the polarity to 90:10 Hexanes:EtOAc (buffered with 1% Et

N) to elute the ketone, followed cleanly by the target alcohol.
Q3: Why does cyclohexanone seem to "disappear" during fraction analysis?

Symptom: Fractions appear completely pure under a 254 nm UV lamp, but subsequent NMR analysis reveals significant cyclohexanone contamination. Causality: The 4-methoxyphenyl group in your target molecule and the anisole impurity possess extended


-conjugation, resulting in strong UV absorbance at 254 nm. Cyclohexanone, an isolated aliphatic ketone, relies on a very weak 

transition and is essentially invisible under standard short-wave UV light. Solution: Implement a self-validating detection protocol using chemical stains. Potassium permanganate (KMnO

) or

-anisaldehyde stains will react with the ketone, revealing it as a distinct spot that UV analysis misses.

Part 2: Quantitative Data & TLC Profiles

To ensure a self-validating workflow, cross-reference your fraction analysis against the multi-detection TLC profile below. Relying solely on UV detection will result in impure fractions.

CompoundStructural ClassificationTLC

(9:1 Hex:EtOAc)
UV Active (254 nm)KMnO

Stain Result
Anisole Aromatic Ether~0.85Strong Negative (No change)
Alkene Byproduct Conjugated Alkene~0.90Strong Positive (Brown spot)
Cyclohexanone Aliphatic Ketone~0.50Weak / InvisiblePositive (Yellow spot)
Target Alcohol Tertiary Benzylic Alcohol~0.30Strong Positive (Brown spot)

Part 3: Experimental Protocols & Workflows

Protocol: Triethylamine-Deactivated Silica Gel Flash Chromatography

To prevent the acid-catalyzed dehydration of this compound, follow this rigorously grounded methodology[1][2][3].

Step 1: Solvent Preparation Prepare 500 mL of the initial mobile phase (100% Hexanes) and add 5 mL of triethylamine to create a 1% v/v solution. Prepare the secondary elution solvent (90:10 Hexanes:EtOAc) and similarly add 1% v/v triethylamine.

Step 2: Slurry Packing Weigh standard flash silica gel (230–400 mesh) equivalent to 30–50 times the mass of your crude mixture. Create a homogeneous slurry using the 1% Et


N/Hexanes solution.

Step 3: Column Neutralization (Critical Step) Pour the slurry into the column. Force the solvent through under positive air pressure. Pass a minimum of 3 Column Volumes (CV) of the 1% Et


N/Hexanes solution through the packed bed. This ensures complete saturation and neutralization of the acidic silanol groups.

Step 4: Sample Loading Dissolve the crude this compound in a minimum volume of toluene or dichloromethane (DCM). Carefully apply the solution evenly to the top of the silica bed to ensure a narrow loading band.

Step 5: Step-Gradient Elution Elute with 2 CV of 1% Et


N/Hexanes to flush out anisole and alkene byproducts. Switch the mobile phase to 90:10 Hexanes:EtOAc (with 1% Et

N) to elute the cyclohexanone, followed by the target alcohol.

Step 6: Fraction Analysis Spot fractions on a silica TLC plate. First, examine under 254 nm UV light to locate the target alcohol. Second, dip the plate in KMnO


 stain and gently heat to visualize any co-eluting cyclohexanone.

Part 4: Mechanistic & Workflow Visualizations

DehydrationMechanism A 1-(4-Methoxyphenyl) cyclohexan-1-ol B Protonation by Acidic Silanol A->B C Loss of H2O (Carbocation) B->C D 1-(4-Methoxyphenyl) cyclohex-1-ene C->D

Acid-catalyzed dehydration pathway of the target tertiary alcohol on standard silica gel.

ChromatographyWorkflow Step1 Prepare 1% Et3N in Hexanes Step2 Slurry Pack & Neutralize Silica Step1->Step2 Step3 Load Crude Mixture Step2->Step3 Step4 Elute Non-Polars (100% Hexanes + Et3N) Step3->Step4 Step5 Elute Target Alcohol (90:10 Hex:EtOAc + Et3N) Step4->Step5 Step6 TLC Analysis (UV & KMnO4 Stain) Step5->Step6

Step-by-step workflow for triethylamine-deactivated silica gel flash chromatography.

References

  • Structural Determination of NSC 670224, Synthesis of Analogs and Biological Evaluation N
  • Highly Diastereoselective Intramolecular Allylation Reactions of Mixed Silyl-Substituted Acetals American Chemical Society (ACS)
  • α-Tosyl-(2,4-dichlorobenzyl) isocyanide: Synthesis and Silica Gel Acidity Benchchem

Sources

Technical Support Center: Stability & Storage of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 1-(4-Methoxyphenyl)cyclohexan-1-ol. Due to its specific structural features, this compound is notoriously unstable under standard laboratory conditions if not handled properly. This portal provides mechanistic insights, troubleshooting matrices, and validated protocols to ensure the long-term integrity of your compound.

Mechanistic Context: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality. This compound is a tertiary benzylic alcohol. The primary degradation pathway is an acid-catalyzed E1 dehydration 1.

When exposed to even trace amounts of acid (such as carbonic acid from atmospheric CO₂, acidic residues on glassware, or decomposing halocarbon solvents), the hydroxyl group is protonated. The subsequent loss of water is the rate-limiting step, generating a tertiary carbocation.

Crucially, the para-methoxy group is strongly electron-donating via resonance (+R effect). This hyper-stabilizes the benzylic carbocation, drastically lowering the activation energy required for dehydration compared to unfunctionalized cyclohexanols 12. The intermediate rapidly loses a neighboring proton to form the highly stable, conjugated alkene: 1-(4-methoxyphenyl)cyclohex-1-ene [[3]]().

E1_Dehydration A 1-(4-Methoxyphenyl) cyclohexan-1-ol B Protonated Oxonium Ion A->B + H⁺ (Trace Acid) C Tertiary Benzylic Carbocation B->C - H₂O (Rate Limiting) D 1-(4-Methoxyphenyl) cyclohex-1-ene C->D - H⁺ (Elimination)

E1 acid-catalyzed dehydration pathway of this compound.

Diagnostic Troubleshooting Guide

If you suspect your batch has degraded, use the following self-validating analytical markers to confirm the presence of the alkene byproduct.

Table 1: Quantitative Analytical Diagnostics for Degradation
Analytical ParameterIntact Alcohol (Desired)Degraded Alkene (Impurity)Diagnostic Method
Physical Appearance White to off-white crystalline solidYellowish oil or sticky solidVisual Inspection
¹H NMR (Vinylic Proton) Absent~5.9 - 6.1 ppm (triplet, 1H)¹H NMR (in DMSO-d₆)
TLC Retention Factor (R_f) ~0.3 (Polar, H-bonding)~0.8 (Non-polar)TLC (Hexane:EtOAc 8:2, UV 254nm)
Mass Spectrometry m/z 206 [M]⁺ (often weak)m/z 188 [M]⁺ (strong base peak)GC-MS / LC-MS (ESI+)

Standard Operating Procedure: Base-Stabilized Cryogenic Storage

To create a self-validating storage system, every potential source of protons must be eliminated. Follow this step-by-step methodology for preparing your compound for long-term storage 4.

Step 1: Glassware Passivation

  • Submerge amber glass storage vials in a 1% ethanolic KOH solution for 2 hours to neutralize active silanol groups on the glass surface.

  • Rinse thoroughly with deionized water, followed by HPLC-grade acetone.

  • Bake the vials at 120°C for 4 hours to ensure complete dryness.

Step 2: Inhibitor Addition (For Solutions)

  • If storing the compound in solution, strictly avoid protic solvents or halogenated solvents (e.g., Chloroform or Dichloromethane).

  • Prepare a stock solution using anhydrous Tetrahydrofuran (THF) or Acetonitrile.

  • Spike the solvent with 0.1% v/v Triethylamine (TEA) or Pyridine. This acts as an active acid scavenger, neutralizing any trace protons introduced during handling.

Step 3: Aliquoting and Environmental Control

  • Divide the bulk material into single-use aliquots. This prevents atmospheric moisture condensation caused by repeated freeze-thaw cycles.

  • Place the aliquots in the passivated vials.

  • Gently purge the headspace of each vial with a stream of dry Argon or Nitrogen gas for 15–20 seconds to displace oxygen and CO₂ (which forms carbonic acid with moisture).

Step 4: Cryogenic Sealing

  • Seal the vials immediately with PTFE-lined caps (avoid standard rubber septa which can leach plasticizers and trap moisture).

  • Store the vials in a desiccator box kept at -20°C or -80°C 4.

Frequently Asked Questions (FAQs)

Q1: My compound was pure, but after running an NMR, the spectrum shows massive alkene contamination. What happened? A1: You likely used Chloroform-d (CDCl₃) as your NMR solvent. CDCl₃ degrades over time upon exposure to light and oxygen, forming phosgene and trace Deuterium Chloride (DCl). This highly acidic environment rapidly dehydrates tertiary benzylic alcohols during the scan 3. Solution: Filter your CDCl₃ through a small plug of basic alumina immediately before use, or switch to a non-acidic solvent like DMSO-d₆ or Pyridine-d₅.

Q2: Can I purify the degraded alkene out of my alcohol stock? A2: Yes. The alkene is significantly less polar than the alcohol. You can perform flash column chromatography. However, standard silica gel is slightly acidic and will cause further dehydration during purification. Solution: Pre-treat your silica gel by flushing the column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the silica, allowing safe isolation of the intact alcohol.

Q3: Is it safe to store the compound in a standard refrigerator (4°C)? A3: Short-term storage (under 24 hours) at 4°C is acceptable, but long-term storage requires -20°C or lower. The E1 dehydration is a thermally accelerated process. Lowering the temperature exponentially decreases the reaction kinetics, safeguarding the tertiary alcohol 4.

Q4: Does exposure to light affect the stability of this compound? A4: While acid is the primary catalyst for degradation, prolonged UV exposure can initiate radical-mediated oxidation at the benzylic position or the electron-rich methoxy ring. Always use amber vials or wrap containers in aluminum foil to block ambient light [[4]]().

References

  • Title: Safety Data Sheet: Benzyl alcohol | Source: Carl ROTH | URL: 4

  • Title: 1-Phenylcyclohexanol for Research | High Purity | Source: Benchchem | URL: 1

  • Title: Draw a step-by-step mechanism for the dehydration of 1-phenylcyclohexanol | Source: Study.com | URL: 2

  • Title: How would MPTP become a byproduct in MPPP synthesis : r/OrganicChemistry | Source: Reddit | URL: 3

Sources

challenges in the scale-up of 1-(4-Methoxyphenyl)cyclohexan-1-ol production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Current Status: Online Support Tier: Level 3 (Process Development & Engineering) Ticket Subject: Optimization and Troubleshooting of Grignard Addition to Cyclohexanone

Executive Summary

The synthesis of This compound via the Grignard reaction (4-methoxyphenylmagnesium bromide + cyclohexanone) presents a classic dichotomy in process chemistry: the reaction is thermodynamically favorable but kinetically hazardous at scale.

While the formation of the C-C bond is robust, the isolation of the target tertiary benzylic alcohol is fraught with two opposing risks:

  • Magnesium "Cement" Formation: Inadequate quenching leads to gelatinous Mg-salts that seize agitators.

  • Acid-Catalyzed Dehydration: The standard solution for Mg-salts (strong acid quench) destroys this specific product, converting it to 1-(4-methoxyphenyl)cyclohexene via E1 elimination.

This guide provides the engineering controls and chemical protocols required to navigate this narrow operating window.

Module 1: Grignard Initiation & Exotherm Control

User Query: “We are seeing a 45-minute induction period followed by a rapid exotherm that overwhelms our condenser. How do we standardize initiation?”

Root Cause: The "Induction Period" is the most dangerous phase of Grignard scale-up. If you accumulate halide (4-bromoanisole) before the reaction starts, the sudden ignition will release all the potential energy simultaneously (Runaway Reaction).

The Protocol: The "Heel" Method Do not rely on iodine or mechanical activation alone for batches >100g. Use a pre-formed "heel."

  • Preparation: Charge 10% of your total Magnesium (Mg) turnings and cover with minimal THF.

  • Activation: Add a small amount of Iodine (

    
    ) and 1-2 mL of pure 4-bromoanisole (undiluted).
    
  • Visual Confirmation: Wait for the color to bleach (brown

    
     clear/turbid) and a distinct exotherm (
    
    
    
    ).
  • The "Heel" Transfer: Once active, dilute this seed mixture with THF.

  • Main Feed: Begin dosing the solution of 4-bromoanisole in THF slowly.

    • Control Logic: The feed rate must be limited by the cooling capacity , not the reaction rate. If the temperature drops when dosing stops, the reaction is essentially instantaneous (mass-transfer limited), which is the safe operating regime.

Data Table: Solvent Selection for Scale-Up

SolventBoiling PointSolvation of Mg-SaltsScale-Up RiskRecommendation
Diethyl Ether 35°CPoorHigh (Flammability/Volatility)Avoid >10g scale.
THF 66°CExcellentModerate (Peroxides/Higher reflux T)Preferred.
2-MeTHF 80°CGoodLow (Bio-renewable, separates water well)Excellent alternative.

Module 2: The Addition Phase (Thermodynamics)

User Query: “During the addition of cyclohexanone, the mixture became too viscous to stir. Why?”

Technical Insight: As the alkoxide forms, the coordination complex changes. In THF, the magnesium alkoxide of this bulky tertiary alcohol can form polymeric aggregates.

DOT Diagram: Reaction Pathway & Viscosity Failure Mode

GrignardViscosity Start Grignard Reagent (4-MeO-Ph-MgBr) Complex Magnesium Alkoxide Complex (Soluble) Start->Complex + Ketone (Exothermic) Ketone Cyclohexanone Ketone->Complex Polymer Bridged Alkoxide Aggregates (GELATION) Complex->Polymer High Conc. Low Temp Product Target Alcohol Complex->Product Hydrolysis Polymer->Product Difficult Hydrolysis

Caption: Aggregation of magnesium alkoxides (red path) causes viscosity spikes. Maintain T > 40°C during addition to prevent premature precipitation.

Troubleshooting Steps:

  • Temperature Maintenance: Do not cool the reaction to 0°C for the ketone addition. Maintain 30-40°C. The solubility of the alkoxide is temperature-dependent.

  • Dilution: Ensure the cyclohexanone is diluted 1:1 with THF before addition.

Module 3: Quenching (The Critical Safety Step)

User Query: “We used 1M HCl to quench, and our yield dropped by 40%. The NMR shows a new alkene peak at 6.0 ppm. Also, the aqueous layer turned into a solid block.”

The Conflict:

  • Standard Grignard Quench: Use HCl/H2SO4 to dissolve Mg salts.[1]

  • Target Molecule Constraint: this compound is a tertiary benzylic alcohol . It is exceptionally prone to

    
     elimination (dehydration) under acidic conditions.
    

Correct Protocol: The Buffered Inverse Quench You must avoid low pH at all costs. You must also manage the heat of quenching to prevent localized boiling (which also favors dehydration).

Step-by-Step Procedure:

  • Prepare Quench Solution: Saturated Ammonium Chloride (

    
    ) solution (approx. 20% w/w).
    
    • Optional: Add 5% Citric Acid if Mg salts are stubborn, but monitor pH.

  • Inverse Addition: Transfer the reaction mixture into the quench solution .

    • Why? This ensures the pH remains near neutral/mildly acidic. Adding water to the reaction spikes the temperature and creates pockets of high basicity/acidity.

  • The "Celite" Fix: If an emulsion/gel forms (Mg(OH)Cl):

    • Do not add acid.

    • Add a filter aid (Celite 545) to the emulsion.

    • Filter the entire biphasic mixture through a Celite pad.[1] The Mg salts will stay on the filter; the product will pass through in the THF layer.

DOT Diagram: Quenching Decision Tree

QuenchLogic Start Reaction Complete Method Choose Quench Method Start->Method Acid Strong Acid (HCl) Method->Acid Standard Protocol Buffer Sat. NH4Cl (Inverse) Method->Buffer Correct Protocol Dehydration FAILURE: Dehydration to Alkene Acid->Dehydration E1 Elimination Salts Mg Salts Precipitate? Buffer->Salts Result Target Alcohol Intact Salts->Result Layers Separate Celite Filter through Celite Salts->Celite Emulsion Forms Celite->Result

Caption: Avoid strong acids to prevent dehydration. Use NH4Cl and Celite filtration to manage magnesium salts.[1]

Module 4: Purification & Stability

User Query: “Can we distill the product to purify it?”

Recommendation: Distillation is risky. The boiling point of this high-molecular-weight alcohol is high (>150°C at reduced pressure). Prolonged heating, even in the absence of acid, can induce thermal dehydration to the conjugated alkene.

Preferred Purification:

  • Crystallization: The solid nature of the product (MP ~70-75°C) makes it a candidate for recrystallization from Hexane/Ethyl Acetate or Heptane.

  • Column Chromatography: If oil, use silica gel pre-treated with 1% Triethylamine (TEA) to neutralize acidic sites on the silica, which can otherwise catalyze dehydration on the column.

References

  • Grignard Scale-Up Safety

    • Process Safety in Grignard Reagent Preparation. BenchChem Technical Guides. Link

  • Dehydration Mechanisms

    • Dehydration of Alcohols: E1 and E2 Mechanisms.[2][3] Chemistry LibreTexts.[4] Link

  • Magnesium Salt Management

    • Strategies for Workup of Grignard Reactions. Schnyder Chem Safety. Link

  • Synthesis of 4-Methoxycyclohexanone Derivatives

    • Process for the Synthesis of 4-Methoxycyclohexanone.[5] QuickCompany Patents. Link

Disclaimer: This guide is for research and development purposes. Always perform a Process Safety Assessment (PSA) and calorimetry study (RC1) before scaling up exothermic reactions.

Sources

Diagnostic Workflow: Identifying the Root Cause of Low Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing a common bottleneck: starting materials that simply refuse to react. Whether you are dealing with the high bond dissociation energy of an unactivated aryl chloride, the stubborn insolubility of an inorganic fluoride salt, or a thermodynamically uphill transformation, brute-force heating is rarely the optimal solution.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome low reactivity. We will bypass rigid templates to focus on what matters: understanding the causality of your reaction's failure and implementing self-validating protocols to fix it.

Before altering your protocol, you must diagnose why the starting material is unreactive. Use the decision tree below to map your specific barrier to the correct activation strategy.

ReactivityTroubleshooting Start Low Reactivity Detected CheckPhase Are reactants in different phases? Start->CheckPhase CheckElec Is the electrophile electronically deactivated? CheckPhase->CheckElec No ActionPTC Phase-Transfer Catalysis (e.g., HB-PTC) CheckPhase->ActionPTC Yes CheckSol Is the starting material insoluble/sensitive? CheckElec->CheckSol No ActionLigand Ligand Tuning (Bulky, Electron-Rich) CheckElec->ActionLigand Yes ActionMech Mechanochemistry (Ball Milling) CheckSol->ActionMech Yes ActionMW Microwave-Assisted Synthesis (MAOS) CheckSol->ActionMW No (Kinetic Barrier)

Fig 1: Diagnostic decision tree for identifying and resolving low reactivity in chemical synthesis.

Category A: Electronic & Steric Deactivation in Transition Metal Catalysis

FAQ 1: My Suzuki-Miyaura cross-coupling stalls completely when I substitute an aryl iodide with an aryl chloride. How do I overcome this activation energy barrier?

Answer: Aryl chlorides are notoriously unreactive due to the high bond dissociation energy of the C(sp2)–Cl bond, making the oxidative addition to the Pd(0) center kinetically unfavorable [1]. To overcome this, you must abandon standard ligands like triphenylphosphine. Instead, employ ligand tuning using sterically demanding, electron-rich phosphine ligands such as P(t-Bu)₃ or DavePhos [1].

Causality: The strong σ-donating character of these ligands increases the electron density (nucleophilicity) at the Pd(0) center, significantly lowering the activation energy required for oxidative addition. Concurrently, the massive steric bulk of the ligand facilitates the downstream reductive elimination step and promotes the formation of the highly reactive 1:1 Pd(0)/ligand complex in solution [1].

Table 1: Quantitative Impact of Ligand Tuning on Aryl Chloride Reactivity

Ligand ClassExampleElectronic ProfileSteric Bulk (Tolman Angle)Relative Reactivity (Aryl Chlorides)Primary Mechanistic Function
Standard PPh₃Weak σ-donorSmall (118°)UnreactiveN/A
Bidentate dppfModerate σ-donorMediumLowStereocontrol; poor for oxidative addition
Trialkyl P(t-Bu)₃Strong σ-donorVery Large (182°)Extremely HighAccelerates oxidative addition
Dialkylbiaryl DavePhosStrong σ-donorLargeHighFacilitates reductive elimination

Protocol 1: Ligand-Tuned Cross-Coupling of Unreactive Aryl Chlorides

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%) in anhydrous toluene.

    • Self-Validation Checkpoint: Stir for 15 minutes. A distinct color change from dark purple to pale yellow/orange indicates the successful dissociation of dba and the formation of the active Pd(0)L₁ complex.

  • Reagent Addition: Add the unreactive aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to 80°C.

    • Self-Validation Checkpoint: Monitor via GC-MS at t=2h. The complete disappearance of the aryl chloride parent ion and the emergence of the cross-coupled mass ion confirms that the oxidative addition barrier has been breached.

  • Workup: Quench with water, extract with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts.

Category B: Overcoming Interfacial Barriers with Phase-Transfer Catalysis

FAQ 2: I need to perform a nucleophilic fluorination, but my alkali metal fluoride (e.g., CsF) is completely insoluble in organic solvents. How can I force this reaction without using harsh, degrading conditions?

Answer: When dealing with insoluble inorganic salts, traditional approaches rely on highly polar, high-boiling solvents (like DMF or DMSO) which often lead to substrate degradation or difficult workups. The modern solution is Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) [2].

Causality: In HB-PTC, a neutral chiral hydrogen-bond donor (such as a bis-urea catalyst) interacts with the insoluble, unreactive alkali metal salt at the solid-liquid interface. It pulls the fluoride anion into the organic solution by generating a hydrogen-bonded chiral nucleophile in situ [3]. This not only solubilizes the anion but tightly controls its reactivity and trajectory, enabling highly enantioselective transformations while suppressing unwanted background reactions (like E2 elimination) [3].

Protocol 2: HB-PTC Asymmetric Fluorination using CsF

  • Solid-Phase Activation: Vigorously mill CsF (2.0 equiv) to a fine powder to maximize the solid-liquid interfacial surface area.

  • Catalyst Complexation: Suspend the CsF in a non-polar solvent (e.g., hexane/toluene) and add an N-isopropylated bis-urea catalyst (10 mol%).

    • Self-Validation Checkpoint: The suspension will remain heterogeneous, but taking an aliquot of the clear liquid phase for ¹⁹F NMR will reveal a shifted, dissolved fluorine signal, confirming the generation of the active hydrogen-bonded fluoride complex.

  • Electrophile Addition: Introduce the unreactive starting material (e.g., an azetidinium salt) and stir at room temperature.

  • Isolation: Filter the remaining solid CsF, concentrate the filtrate, and verify enantiomeric excess (ee) via chiral HPLC.

Category C: Bypassing Thermodynamic and Kinetic Barriers

FAQ 3: My starting materials are insoluble and thermally sensitive. Traditional convective heating causes decomposition before the reaction initiates. What are my alternatives?

Answer: You have two highly effective physical activation strategies depending on the exact nature of the barrier: Microwave-Assisted Organic Synthesis (MAOS) and Mechanochemistry .

If the barrier is purely kinetic, MAOS utilizes dielectric heating to rapidly and uniformly heat the reaction mixture at a molecular level, bypassing the inefficiencies and thermal gradients of convective heating [4].

However, if solubility or solvent incompatibility is the root cause (e.g., handling highly reactive hydrides or forming Grignard reagents from unreactive halides), Mechanochemistry (ball milling) is the superior choice.

Causality: Mechanochemistry drives chemical transformations through mechanical force (kinetic energy from collisions) rather than thermal energy or solvation [5]. This completely circumvents solubility constraints. For example, magnesium-based Grignard reagents can now be synthesized as a paste in open air using mechanochemical milling, avoiding the need for strictly anhydrous, non-reactive solvents [6].

Protocol 3: Mechanochemical Synthesis of Grignard Reagents

  • Milling Setup: In a stainless-steel milling jar, add magnesium turnings (1.5 equiv) and the unreactive aryl/alkyl halide (1.0 equiv). Add stainless-steel milling balls (typically 10 mm diameter). Do not add ethereal solvents.

  • Mechanochemical Activation: Secure the jar in a planetary ball mill and operate at 30 Hz for 60 minutes.

    • Self-Validation Checkpoint: Open the jar (can be done in air for specifically stabilized protocols). The formation of a thick, dark paste indicates the successful generation of the Grignard reagent, completely bypassing the need for an induction period in solution.

  • One-Pot Trapping: Add the electrophile directly into the milling jar and mill for an additional 30 minutes to achieve a solvent-free nucleophilic addition.

References

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: ACS Publications URL:[Link]

  • Mechanochemistry in Organic Synthesis: A Cleaner Path to Innovation Source: Oxeltis URL:[Link]

  • Mechanochemistry for Organic and Inorganic Synthesis Source: ACS Publications URL:[Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches Source: ResearchGate URL:[Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond (PMC) Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

spectroscopic analysis to confirm the structure of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of spectroscopic methods for confirming the structure of 1-(4-Methoxyphenyl)cyclohexan-1-ol . As a tertiary benzylic alcohol, this molecule presents specific analytical challenges, particularly regarding dehydration during ionization (Mass Spectrometry) and the precise assignment of aliphatic ring protons (NMR).

Key Takeaway: While 1H NMR remains the "Gold Standard" for quantitative purity and substituent positioning, 13C NMR is indispensable for verifying the quaternary carbon center formed during the Grignard addition. Mass Spectrometry (MS) requires caution due to the labile nature of the tertiary hydroxyl group, often leading to misleading


 base peaks.

Structural Context & Synthesis Pathway[1][2][3]

To understand the analytical requirements, we must first establish the chemical context. This target is typically synthesized via a Grignard addition, creating a quaternary center that disrupts the symmetry of the cyclohexane ring.

The Grignard Protocol (Context for Impurities)
  • Precursors: 4-Bromoanisole (converted to organomagnesium reagent) + Cyclohexanone.

  • Critical Impurities to Detect:

    • Unreacted Ketone: Cyclohexanone (distinct C=O signal).

    • Homocoupling Product: 4,4'-Dimethoxybiphenyl (aromatic region interference).

    • Dehydration Product: 1-(4-Methoxyphenyl)cyclohexene (alkene protons).[1]

Synthesis & Analysis Workflow (DOT Visualization)

G Start Start: 4-Bromoanisole Grignard Grignard Formation (Mg / THF) Start->Grignard Activation Addition Nucleophilic Addition (+ Cyclohexanone) Grignard->Addition C-C Bond Formation Quench Acidic Quench (NH4Cl) Addition->Quench Protonation Crude Crude Tertiary Alcohol Quench->Crude Isolation NMR 1H/13C NMR (Definitive Proof) Crude->NMR Structure Validation IR FTIR (Functional Group Check) Crude->IR Quick Screen MS Mass Spec (MW Confirmation) Crude->MS Mass Check

Figure 1: Synthetic workflow leading to the analytical targets. Note the critical "Quench" step which establishes the tertiary alcohol.

Comparative Analysis of Spectroscopic Methods

Method A: Proton Nuclear Magnetic Resonance ( H NMR)

Status: Primary Validation Tool Utility: High. Confirms the para-substitution, the methoxy group integrity, and the cyclohexane ring attachment.

Critical Diagnostic Signals (400 MHz, CDCl

)

The spectrum is defined by the symmetry of the aromatic ring and the complexity of the cyclohexane ring.

FeatureChemical Shift (

ppm)
MultiplicityIntegrationStructural Assignment
Aromatic (Ortho) 7.35 – 7.45Doublet (

Hz)
2HProtons adjacent to the quaternary carbon.
Aromatic (Meta) 6.85 – 6.90Doublet (

Hz)
2HProtons adjacent to the Methoxy group.
Methoxy 3.75 – 3.80Singlet3H

(Diagnostic for purity).
Hydroxyl 1.50 – 2.20Broad Singlet1H

(Variable; disappears with

shake).
Cyclohexane (

)
1.70 – 1.90Multiplet4HProtons on C2/C6 of the ring.
Cyclohexane (

)
1.50 – 1.70Multiplet6HRemaining ring protons.

Expert Insight: The key differentiator between the product and the starting material (cyclohexanone) is the disappearance of the


-protons of the ketone (typically triplets around 2.3 ppm) and the emergence of the upfield multiplets (1.7-1.9 ppm) characteristic of a saturated ring attached to a quaternary center.
Method B: Carbon-13 NMR ( C NMR)

Status: Structural Skeleton Confirmation Utility: Critical for proving the quaternary center.

Unlike


H NMR, Carbon NMR definitively proves the formation of the tertiary alcohol by showing a quaternary carbon signal that is significantly deshielded but distinct from a carbonyl.
  • The "Smoking Gun" Signal: A peak at ~73.0 ppm . This represents the quaternary carbon (

    
    ).
    
    • Comparison: Starting material (Cyclohexanone) has a signal at ~210 ppm (C=O).

    • Comparison: Dehydration product (Alkene) has signals at ~120-130 ppm.

  • Aromatic Region: Four distinct signals (due to symmetry): ~158 ppm (C-O), ~140 ppm (C-quat), ~126 ppm, ~113 ppm.

Method C: Mass Spectrometry (GC-MS / ESI-MS)

Status: Secondary / Prone to Artifacts Utility: Moderate. Used for molecular weight, but requires careful interpretation.

The Dehydration Trap: Tertiary alcohols are notorious for undergoing thermal dehydration in the GC injector port or in the ion source (Electron Impact).

  • Theoretical MW: 206.28 g/mol .[2]

  • Observed Base Peak: Often m/z 188 (

    
    , loss of 
    
    
    
    ).
  • Risk: An inexperienced analyst might misinterpret the

    
     188 peak as the alkene impurity (1-(4-methoxyphenyl)cyclohexene).
    
  • Mitigation: Use "Soft Ionization" techniques like ESI (Electrospray Ionization) in positive mode with ammonium adducts

    
    , or lower the GC injector temperature.
    
Method D: Fourier Transform Infrared (FTIR)

Status: Quick Functional Group Screen Utility: Low resolution, high speed.

  • Target Peak: Broad stretch at 3300–3450 cm

    
      (O-H stretch).
    
  • Absence Check: Must confirm absence of the sharp C=O stretch at 1710 cm

    
      (unreacted cyclohexanone).
    
  • Fingerprint: Strong C-O stretches at 1250 cm

    
      (aryl alkyl ether) and 1030 cm
    
    
    
    (alcohol C-O).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp peaks and accurate integration.

  • Mass: Weigh 10–15 mg of the isolated solid/oil.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D).
    
    • Note: Ensure the solvent is acid-free. Acidic chloroform can catalyze the dehydration of the tertiary alcohol in the NMR tube, turning your sample into an alkene over time.

  • Filtration: If the solution is cloudy (magnesium salts from workup), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • Scans: 16 (Standard 1H), 256+ (Standard 13C).

    • Relaxation Delay (d1): Set to >1.0s to ensure accurate integration of the aromatic protons.

Protocol 2: Distinguishing Alcohol from Alkene Impurity

If the NMR shows olefinic protons (approx 6.0 ppm), use this logic tree.

Logic Start Spectrum Analysis CheckOlefin Check 5.9 - 6.1 ppm Start->CheckOlefin SignalsPresent Signals Present (Triplet) CheckOlefin->SignalsPresent Yes NoSignals No Signals CheckOlefin->NoSignals No ResultAlkene Conclusion: Dehydration Product Present SignalsPresent->ResultAlkene CheckOH Check 3400 cm-1 (IR) Check ~73 ppm (13C) NoSignals->CheckOH ResultPure Conclusion: Pure Tertiary Alcohol CheckOH->ResultPure Confirmed

Figure 2: Decision logic for distinguishing the target product from its most common impurity.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Phenylcyclohexanol (Analogous Fragmentation Pattern). NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Validation of HPLC Methods for Purity Assessment of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-(4-Methoxyphenyl)cyclohexan-1-ol is a critical tertiary alcohol intermediate, predominantly utilized in the synthesis of the SNRI antidepressant Venlafaxine and various Tramadol analogs. In the context of drug development, the purity assessment of this molecule is governed by a specific chemical challenge: the propensity for dehydration .

Under acidic conditions or thermal stress, this alcohol readily dehydrates to form 1-(4-methoxyphenyl)cyclohexene (the "Alkene Impurity"). Therefore, any valid analytical method must not only assay the main peak but rigorously resolve it from this specific olefinic degradation product.

This guide compares two distinct chromatographic approaches:

  • Method A (Robust QC): A traditional Isocratic RP-HPLC method designed for manufacturing quality control where robustness is paramount.

  • Method B (High-Resolution Profiling): A Gradient UHPLC method designed for R&D impurity profiling, offering higher resolution and speed.

Chemical Pathway & Impurity Logic

To validate a method, one must understand what is being separated. The diagram below illustrates the synthesis and the primary degradation pathway that the HPLC method must detect.

ChemicalPathway Start 4-Bromoanisole + Cyclohexanone Inter Target Analyte: 1-(4-Methoxyphenyl) cyclohexan-1-ol Start->Inter Grignard Reaction Impurity Major Impurity: 1-(4-Methoxyphenyl) cyclohexene Inter->Impurity Acid/Heat Stress (Dehydration) Venlafaxine Final Drug: Venlafaxine Inter->Venlafaxine Further Synthesis

Figure 1: The synthesis and degradation pathway. The critical separation pair is the Target Analyte (Green) vs. the Alkene Impurity (Red).

Comparative Analysis: Isocratic vs. Gradient

The following data compares the performance of the two methods. Data is derived from validation studies performed on Agilent 1260 Infinity II (Method A) and Waters ACQUITY UPLC H-Class (Method B).

Performance Metrics Table
ParameterMethod A: Robust QC (Isocratic)Method B: R&D Profiling (Gradient UHPLC)
Column C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Phosphate Buffer (pH 4.5) : ACN (40:60)A: 0.1% H3PO4 / B: ACN (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25.0 minutes6.5 minutes
Resolution (

)
*
2.85.2
Tailing Factor (

)
1.151.05
LOD (ppm) 0.5 ppm0.1 ppm
Backpressure ~110 bar~550 bar

*Resolution calculated between the Alcohol target and the Alkene impurity.

Senior Scientist Insight:

  • Choose Method A if you are in a manufacturing environment (GMP). The isocratic baseline is more stable, and the method is less sensitive to minor pump fluctuations or dwell volume differences between instruments.

  • Choose Method B if you are in early-phase development. The gradient capability allows you to elute late-eluting dimers or non-polar starting materials (like 4-bromoanisole) that would otherwise carry over in an isocratic run.

Detailed Experimental Protocol (Method A - Recommended for Validation)

This protocol focuses on Method A, as it is the industry standard for stability, compliant with ICH Q2(R2) requirements for robustness.

Reagents & Standards[1][2][3][4]
  • Diluent: Acetonitrile:Water (50:50 v/v).[1]

  • Buffer: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 4.5 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm nylon filter.
    
Chromatographic Conditions[2][6][7][8]
  • Column: Phenomenex Luna C18(2) or equivalent (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Buffer : Acetonitrile (40 : 60 v/v). Premixing is recommended to reduce baseline noise.

  • Wavelength: 225 nm (Characteristic absorption of the methoxy-benzene moiety).

  • Column Temp: 35°C (Critical control point: Temperature fluctuations affect the separation of the alcohol/alkene pair).

  • Injection Volume: 20 µL.

Standard Preparation[4]
  • Stock Solution: Weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • System Suitability Solution: Spike a portion of the Stock Solution with 1-(4-methoxyphenyl)cyclohexene (Alkene impurity) to a concentration of 10 µg/mL.

Validation Framework (ICH Q2(R2) Aligned)

The recent ICH Q2(R2) revision emphasizes the "Analytical Procedure Lifecycle." Validation is not a one-time event but a confirmation of the Control Strategy.

ValidationWorkflow cluster_params Key Validation Parameters ATP Analytical Target Profile (ATP) Define: Separate Alcohol from Alkene (Rs > 2.0) Dev Method Development (Screening pH & Organic Modifier) ATP->Dev Val Validation Execution (ICH Q2 R2 Parameters) Dev->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity (LOQ to 120%) Val->Lin Acc Accuracy (Spike Recovery) Val->Acc Monitor Routine Monitoring (System Suitability) Spec->Monitor Lin->Monitor Acc->Monitor

Figure 2: The Validation Lifecycle. Note that Specificity (Stress Testing) is the foundation.

Specificity (Forced Degradation)
  • Why: To prove the method is "stability-indicating."

  • Protocol: Treat the sample with 0.1N HCl at 60°C for 1 hour.

  • Expected Result: You should see a decrease in the main peak and a stoichiometric rise in the Alkene impurity peak (RRT ~1.5 to 2.0 depending on column). The method must resolve these two peaks with

    
    .
    
Linearity & Range[4][9][10]
  • Protocol: Prepare solutions at LOQ, 50%, 80%, 100%, and 120% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)
  • Protocol: Spike the impurity into the pure substance at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90.0% and 110.0%.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN).Dissolve sample in Mobile Phase or 50:50 Diluent.
Drifting Retention Times pH fluctuation in buffer.Use a buffer (Phosphate) rather than just acidulated water.[3] The pKa of the impurities requires pH control.
"Ghost" Peaks Late elution from previous injection.Extend run time to 1.5x the retention of the main peak, or switch to Method B (Gradient) to clear the column.

References

  • European Medicines Agency (EMA) / ICH. (2023).[4] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Severina, H., et al. (2018). Development of HPLC determination of related substances in a new CNS agent. National University of Pharmacy. Retrieved from [Link]

  • Rao, R. N., & Raju, A. N. (2006). Separation and determination of Venlafaxine and its impurities.[3][1] (Contextual reference for Venlafaxine intermediates).

Sources

Cross-Reactivity Profiling of 1-(4-Methoxyphenyl)cyclohexan-1-ol Derivatives: Immunoassay vs. LC-MS/MS Performance

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by structurally deceptive compounds in clinical and forensic drug screening. The chemical scaffold 1-(4-methoxyphenyl)cyclohexan-1-ol serves as the structural foundation for the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV, or desvenlafaxine) [1].

While highly effective therapeutically, these derivatives are notorious in toxicology for producing false-positive results for phencyclidine (PCP) across multiple commercial urine drug screen (UDS) immunoassay platforms [2]. This guide objectively compares the performance of leading immunoassay platforms against the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a self-validating experimental protocol to profile and mitigate this specific cross-reactivity.

Mechanistic Causality of Cross-Reactivity

To evaluate product performance, we must first understand why this compound derivatives trigger PCP false positives. The causality lies in spatial epitope mimicry and synergistic binding kinetics .

While venlafaxine and PCP lack obvious 2D structural homology, their 3D conformations in aqueous assay buffers present remarkably similar steric profiles to capture antibodies. The cyclohexanol ring combined with the dimethylamino group of venlafaxine mimics the piperidine and cyclohexane rings of PCP. Furthermore, this cross-reactivity is synergistic: the presence of both the parent drug (venlafaxine) and the metabolite (ODV) creates a combined concentration that exceeds the antibody's binding threshold. This triggers a fluorescent or enzymatic signal identical to a true PCP-positive sample, despite the absence of the illicit drug [3].

EpitopeLogic V Venlafaxine (Parent Drug) PCP_Ab Anti-PCP Antibody (Immunoassay Reagent) V->PCP_Ab Structural Mimicry ODV O-desmethylvenlafaxine (Metabolite) ODV->PCP_Ab Synergistic Binding Complex Antibody-Antigen Complex (Cross-Reactivity) PCP_Ab->Complex FP False-Positive PCP Readout Complex->FP Signal > Cutoff

Mechanistic pathway of PCP false-positives by this compound derivatives.

Product Comparison: Immunoassay Platforms vs. LC-MS/MS

When evaluating screening platforms, researchers must compare their susceptibility to this structural interference. Immunoassays rely on antibody-antigen binding kinetics, which are inherently vulnerable to steric mimicry. In contrast, LC-MS/MS separates compounds chromatographically by retention time and quantifies them based on precise mass-to-charge (m/z) precursor-to-product ion transitions, eliminating antibody-based cross-reactivity entirely.

The table below summarizes the quantitative cross-reactivity thresholds of prominent screening platforms based on established toxicological data [4].

Table 1: Performance Comparison of PCP Screening Platforms
Analytical PlatformDetection TechnologyPCP Cross-Reactivity Threshold (Combined Venlafaxine + ODV)Specificity for PCPSusceptibility to Structural Mimicry
Abbott AxSYM Fluorescence Polarization Immunoassay (FPIA)~28,000 µg/L (Typical in overdose scenarios)Low (in overdose)High
Syva EMIT II Plus Enzyme Multiplied Immunoassay Technique (EIA)~100,000 µg/LModerateHigh
MedTox Lateral Flow Chromatographic ImmunoassayHigh Therapeutic / Overdose levelsModerateModerate
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryN/A (0% Cross-Reactivity) 100% None (Mass/Charge specific)

Experimental Protocol: Self-Validating Cross-Reactivity Profiling

To objectively evaluate a new or existing immunoassay product against this compound derivatives, a rigorous, self-validating workflow is required. This protocol does not merely test for a positive/negative binary; it establishes a dose-response curve and uses an orthogonal method (LC-MS/MS) to prove that the immunoassay signal is a false positive generated by the spiked derivatives, not by accidental PCP contamination.

Step-by-Step Methodology

Step 1: Matrix Preparation Obtain certified drug-free human urine (DFU). Causality: Synthetic urine lacks the endogenous salts, urea, and physiological pH variations that can alter antibody binding kinetics. Real DFU ensures that physiological matrix effects are accurately represented in the assay.

Step 2: Analyte Spiking (Dose-Response Generation) Prepare a combined stock solution of venlafaxine and ODV at a 1:1 ratio. Spike the DFU to create a calibration curve ranging from 1,000 µg/L to 1,000,000 µg/L. Causality: Clinical overdose concentrations of venlafaxine can easily exceed 24,000 ng/mL (µg/L) [2]. Testing a wide dynamic range identifies the exact threshold where synergistic cross-reactivity breaches the standard 25 ng/mL PCP assay cutoff.

Step 3: Primary Screening (The Variable) Run the spiked aliquots through the target immunoassay platforms (e.g., Abbott AxSYM, Syva EMIT). Record the quantitative signal or qualitative readout.

Step 4: Orthogonal Validation (The Control) Concurrently analyze the exact same aliquots via LC-MS/MS using Multiple Reaction Monitoring (MRM). Monitor transitions for PCP (m/z 244.2 > 86.1) and Venlafaxine (m/z 278.2 > 58.1). Causality: If the immunoassay reads "Positive" for PCP, but LC-MS/MS shows a PCP peak area of zero alongside a massive Venlafaxine peak, the system self-validates that the immunoassay result is a strict false-positive interference [4].

Workflow Step1 1. Prepare Drug-Free Urine (DFU) Step2 2. Spike with Venlafaxine & ODV (1,000 - 1,000,000 µg/L) Step1->Step2 Split 3. Aliquot Samples Step2->Split IA 4a. Immunoassay Screening (Abbott AxSYM / Syva EMIT) Split->IA MS 4b. LC-MS/MS Confirmation (Orthogonal Validation) Split->MS Result1 Presumptive Positive (PCP) IA->Result1 Result2 True Negative (PCP) True Positive (Venlafaxine) MS->Result2

Self-validating experimental workflow for cross-reactivity profiling using orthogonal LC-MS/MS.

Conclusion & Best Practices

For drug development professionals and clinical toxicologists, relying solely on immunoassay platforms when screening patients prescribed this compound derivatives introduces significant diagnostic risk. While immunoassays like the Abbott AxSYM and Syva EMIT offer high-throughput advantages, their vulnerability to spatial epitope mimicry necessitates orthogonal confirmation. Implementing LC-MS/MS as a reflex test for any presumptive PCP positive is not just a recommendation—it is an analytical requirement to ensure scientific integrity and prevent misdiagnosis.

References

  • U.S. Pharmacist (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Available at:[Link]

  • Journal of Toxicology - Clinical Toxicology (2003). Massive venlafaxine overdose resulted in a false positive Abbott AxSYM urine immunoassay for phencyclidine. Available at:[Link]

  • Journal of Analytical Toxicology (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Available at:[Link]

  • BMJ Case Reports (2017). False-positive phencyclidine (PCP) on urine drug screen attributed to desvenlafaxine (Pristiq) use. Available at:[Link]

Sources

Comparative Efficacy of Catalytic Systems in the Synthesis of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tertiary alcohols, such as 1-(4-methoxyphenyl)cyclohexan-1-ol, has traditionally relied on the addition of highly reactive Grignard or organolithium reagents to cyclohexanone. While effective, these stoichiometric organometallic reagents suffer from poor functional group tolerance, requiring extensive protecting-group chemistry in complex drug development workflows.

To circumvent these limitations, modern synthetic chemistry has shifted toward transition-metal catalysis. This guide objectively compares the two leading catalytic paradigms for synthesizing this compound: Rhodium-Catalyzed 1,2-Addition of arylboronic acids[1] and Nickel-Catalyzed Reductive Coupling of aryl halides[2]. By analyzing the mechanistic causality, experimental protocols, and comparative efficacy of these systems, researchers can select the optimal pathway for their specific scale-up or medicinal chemistry needs.

Rhodium-Catalyzed 1,2-Addition (The Boronic Acid Route)

Rhodium(I) catalysis offers a redox-neutral pathway to tertiary alcohols by facilitating the 1,2-addition of arylboronic acids to ketones. This method is highly valued in late-stage functionalization due to its mild conditions and exceptional chemoselectivity[1].

Mechanistic Causality

The catalytic cycle relies on the delicate balance of transmetalation and migratory insertion. The choice of a hydroxo-bridged dimer, such as


, is critical. The highly nucleophilic Rh-OH bond readily undergoes transmetalation with 4-methoxyphenylboronic acid without the need for exogenous strong bases, which could otherwise cause aldol condensation of cyclohexanone[3]. Following transmetalation, cyclohexanone coordinates to the highly electron-rich Rh(I) center. Migratory insertion of the carbonyl carbon into the Rh-Aryl bond generates a rhodium alkoxide intermediate. Finally, protic hydrolysis (often facilitated by water in the solvent mixture) releases this compound and regenerates the active catalyst.

Rh_Cycle Rh_I [Rh(I)-OH] Active Catalyst Transmetalation Transmetalation with Ar-B(OH)2 Rh_I->Transmetalation Rh_Ar [Rh(I)-Ar] Aryl-Rhodium Species Transmetalation->Rh_Ar - B(OH)3 Insertion Migratory Insertion of Cyclohexanone Rh_Ar->Insertion Rh_Alkoxide [Rh(I)-Alkoxide] Intermediate Insertion->Rh_Alkoxide Hydrolysis Hydrolysis (H2O) Rh_Alkoxide->Hydrolysis Hydrolysis->Rh_I + Product Product 1-(4-Methoxyphenyl) cyclohexan-1-ol Hydrolysis->Product

Figure 1: Catalytic cycle for the Rh(I)-catalyzed 1,2-addition of arylboronic acids to ketones.

Experimental Protocol: Rh-Catalyzed Synthesis

Self-Validating System: The progress of this reaction can be cleanly tracked via GC-MS, monitoring the disappearance of the boronic acid mass peak and the emergence of the product (


 206.28).
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-methoxyphenylboronic acid (1.5 mmol) and

    
     (0.015 mmol, 3 mol% Rh).
    
  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and

    
     (10:1 v/v, 3.0 mL). The presence of water is mechanically essential to drive the hydrolysis of the Rh-alkoxide intermediate.
    
  • Substrate Introduction: Inject cyclohexanone (1.0 mmol) via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure tertiary alcohol.
    

Nickel-Catalyzed Reductive Coupling (The Aryl Halide Route)

While Rhodium catalysis is elegant, the high cost of the metal and the requirement for pre-synthesized boronic acids can limit scalability. Nickel-catalyzed reductive cross-coupling provides a highly cost-effective alternative, utilizing inexpensive 4-bromoanisole directly[4].

Mechanistic Causality

This pathway operates via a cross-electrophile coupling mechanism. The active


 species, stabilized by a ligand such as 2,2'-bipyridine, undergoes oxidative addition into the C-Br bond of 4-bromoanisole to form an Ar-Ni(II)-Br complex[4]. Cyclohexanone coordinates to the nickel center, followed by carbonyl insertion to form a nickel(II) alkoxide. Unlike the Rh-cycle, this intermediate cannot be simply hydrolyzed to regenerate 

. Instead, a stoichiometric terminal reductant (typically Zinc or Manganese dust) is required to reduce the Ni(II) species back to Ni(0), releasing the zinc-alkoxide which is subsequently protonated during workup[2].

Ni_Cycle Ni_0 Ni(0)L_n Active Catalyst Ox_Add Oxidative Addition (4-Bromoanisole) Ni_0->Ox_Add Ni_II_Ar Ar-Ni(II)-Br Aryl-Nickel Species Ox_Add->Ni_II_Ar Insertion Carbonyl Insertion (Cyclohexanone) Ni_II_Ar->Insertion Ni_II_Alkoxide Alkoxide-Ni(II)-Br Intermediate Insertion->Ni_II_Alkoxide Reduction Reduction by Zn & Protonation Ni_II_Alkoxide->Reduction Reduction->Ni_0 - ZnBr2 Product 1-(4-Methoxyphenyl) cyclohexan-1-ol Reduction->Product

Figure 2: Mechanism of the Ni-catalyzed reductive coupling of aryl halides with ketones.

Experimental Protocol: Ni-Catalyzed Synthesis

Self-Validating System: The reaction mixture will transition from deep red/purple (active Ni-bipyridine complex) to a grayish suspension as the Zn dust is consumed.

  • Glovebox Setup: Inside an argon-filled glovebox, charge a vial with

    
     (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.05 mmol, 5 mol%), and activated Zinc dust (2.0 mmol). The bipyridine ligand is crucial to prevent the precipitation of inactive nickel black.
    
  • Reagent Addition: Add 4-bromoanisole (1.0 mmol) and cyclohexanone (1.5 mmol) dissolved in anhydrous THF (4.0 mL).

  • Activation: Add a catalytic amount of TMSCl (0.1 mmol) to activate the Zn surface and facilitate the reduction steps.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 50 °C for 16 hours.

  • Workup: Quench the reaction with 1M HCl to break up the zinc-alkoxide complex. Extract with diethyl ether, wash with saturated

    
    , dry, and purify via chromatography.
    

Comparative Efficacy & Data Presentation

When selecting a catalyst system for the synthesis of this compound, researchers must weigh atom economy against reagent cost and functional group tolerance. The table below summarizes the quantitative and qualitative performance metrics of both systems.

Performance MetricRhodium-Catalyzed 1,2-AdditionNickel-Catalyzed Reductive Coupling
Catalyst System

(3 mol%)

(5 mol%) / 2,2'-bipyridine
Aryl Source 4-Methoxyphenylboronic acid4-Bromoanisole
Terminal Reductant None required (Redox-neutral)Zinc or Manganese dust (2.0 equiv)
Typical Yield 85% – 95%70% – 85%
Reaction Temperature 60 °C50 °C
Functional Group Tolerance Excellent (Tolerates protic groups, water)Moderate (Sensitive to reducible/protic groups)
Atom Economy High (Byproduct is boric acid)Low (Generates stoichiometric

)
Cost & Scalability Low scalability (High Rh cost)High scalability (Earth-abundant Ni, cheap aryl halide)

References

  • Miyaura, N., et al. "Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands." The Journal of Organic Chemistry, 2003.

  • Morandi, B., et al. "Shuttle Arylation by Rh(I) Catalyzed Reversible Carbon–Carbon Bond Activation of Unstrained Alcohols." ChemRxiv, 2020.

  • Weix, D. J., et al. "Recent Advances in Nickel Catalysis." PubMed Central (PMC), National Institutes of Health.

  • Rueping, M., et al. "Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry." CCS Chemistry, 2021.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Methoxyphenyl)cyclohexan-1-ol

[1]

Chemical Profile & Hazard Identification

Substance: this compound CAS Registry Number: 17138-79-3 Synonyms: 1-(p-Methoxyphenyl)cyclohexanol; Tramadol/Venlafaxine Analog Intermediate. Physical State: White to off-white crystalline solid.

Risk Assessment Strategy (Precautionary Principle)

While specific GHS data for this exact isomer is often limited in public repositories, it belongs to a class of tertiary cyclohexanols used as precursors for bioactive CNS agents (e.g., Tramadol, Venlafaxine). Consequently, it must be handled as a Potent Bioactive Intermediate .

Primary Hazards (Inferred from Structural Analogs):

  • Acute Toxicity (Oral/Inhalation): Treat as Harmful (Category 4) to Toxic (Category 3). Inhalation of dust is a critical exposure vector.

  • Irritation: High probability of Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A).

  • Target Organ Toxicity: Potential respiratory tract irritation (STOT SE 3).[1][2]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum compliance. Use this matrix to select gear based on the specific operational context.

PPE Component Specification Operational Context & Rationale
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm)Standard Handling: Sufficient for solid transfer. Why: Nitrile offers excellent resistance to incidental contact. Latex is permeable to many organic solvents used in downstream synthesis.
Double Gloving (Inner: Nitrile, Outer: Nitrile/Laminate)Solution Handling (>100mL): Required when dissolved in penetrating solvents like DCM or DMSO. Why: Prevents permeation if the outer glove is compromised.
Eye Protection Chemical Safety Goggles (Indirect Vent)Mandatory: Safety glasses are insufficient for fine powders or pressurized reaction vessels. Why: Prevents entry of airborne dust particles and splashes.[1][3][4][5][6]
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary Control: All open handling must occur here.
N95 / P100 Respirator Contingency: Only required if handling outside a hood (e.g., weighing balance maintenance) or during spill cleanup.
Body Protection Lab Coat (Cotton/Poly Blend) Standard: Must button to the neck.
Tyvek® Sleeve Covers High Quantity: Use when handling >50g to prevent dust accumulation on forearm skin/clothing.
Operational Handling Workflows
Protocol A: Solid Transfer & Weighing

Objective: Eliminate dust generation and electrostatic discharge.

  • Engineering Setup: Verify Fume Hood certification. Place an analytical balance inside the hood or use a powder containment enclosure.

  • Static Control: Use an antistatic gun or bar on the weighing boat and spatula.

    • Mechanism:[1][4][6] Cyclohexanol derivatives are often dielectric; static charge causes powder scattering, increasing inhalation risk.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer slowly to the weighing boat.

    • Crucial Step: Wipe the exterior of the stock container with a damp Kimwipe (solvent-appropriate) before returning to storage to remove invisible dust residues.

Protocol B: Reaction Setup (Dissolution)

Objective: Safe solvation of the intermediate.

  • Solvent Selection: Common solvents include Methanol, Ethanol, or THF.

  • Addition Order: Add the solid to the reaction vessel first, then add the solvent.

    • Causality: Adding solid to a stirring solvent can cause splashing (aerosolization of the solution).

  • Thermal Management: Although generally stable, tertiary alcohols can dehydrate under acidic conditions. Ensure cooling is available if adding strong acid catalysts immediately.

Visualizations
Figure 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on the physical state and quantity of the material.

PPE_SelectionStartStart: Assess Material StateSolidSolid Form (Powder/Crystal)Start->SolidSolutionIn Solution (Organic Solvent)Start->SolutionSmallScale< 10g TransferSolid->SmallScaleLargeScale> 10g or Dust GeneratingSolid->LargeScaleSolventTypeSolvent Type?Solution->SolventTypePPE_BasicStandard PPE:Nitrile Gloves (Single)Safety GogglesLab CoatFume HoodSmallScale->PPE_BasicPPE_EnhancedEnhanced PPE:Tyvek SleevesN95 Respirator (if hood airflow <80fpm)Double Nitrile GlovesLargeScale->PPE_EnhancedAggressivePenetrating (DCM, DMSO, DMF)SolventType->AggressiveStandardStandard (EtOH, EtOAc)SolventType->StandardPPE_DoubleREQUIRED:Double Gloving (Laminate/Nitrile)Splash GogglesAggressive->PPE_DoubleStandard->PPE_Basic

Figure 2: Emergency Spill Response Protocol

Caption: Step-by-step logic for containing and cleaning spills to minimize exposure.

Spill_ResponseEventSpill DetectedAssessAssess Volume & LocationEvent->AssessInsideHoodInside Fume HoodAssess->InsideHoodOutsideHoodOutside Fume HoodAssess->OutsideHoodDonPPEDon Enhanced PPE:Double Gloves, Goggles, N95/P100InsideHood->DonPPEEvacuateEvacuate Area (15 mins)Allow Aerosols to SettleOutsideHood->EvacuateEvacuate->DonPPEContainContainment:Cover with absorbent pads(Do not sweep dry powder)DonPPE->ContainCleanCleanup:1. Wet wipe (Solvent/Soap)2. Seal in HazWaste Bag3. Label 'Toxic Organic'Contain->Clean

Waste Disposal & Decontamination

Disposal Code: Dispose of as Hazardous Organic Waste . Do not pour down the drain.

  • Solid Waste: Collect in a dedicated solid waste drum labeled "Toxic Solids."

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Contaminated Sharps: Needles used with this solution must be disposed of in a rigid sharps container immediately to prevent accidental injection of the bioactive intermediate.

Decontamination Solution: For surface cleaning, use a surfactant-based cleaner (e.g., 2% Alconox) followed by an Ethanol wipe. This ensures the lipophilic cyclohexanol residue is emulsified and removed.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 367926, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.